molecular formula C7H3F3N2O B056805 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile CAS No. 116548-04-0

2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B056805
CAS No.: 116548-04-0
M. Wt: 188.11 g/mol
InChI Key: DSSUGBUBVKFSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is a versatile and high-value chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. This compound features a privileged dihydropyridinone core, strategically functionalized with an electron-withdrawing trifluoromethyl group and a synthetically versatile carbonitrile moiety. The trifluoromethyl group enhances metabolic stability and modulates electronic properties, while the nitrile group serves as a key handle for further derivatization into amides, acids, and heterocycles, or as a bioisostere in structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)5-2-1-4(3-11)6(13)12-5/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSUGBUBVKFSPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554901
Record name 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116548-04-0
Record name 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dihydro-2-oxo-6-(trifluoromethyl)pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available information for its tautomer, 2-hydroxy-6-(trifluoromethyl)nicotinonitrile, and closely related analogues. All data derived from analogous compounds are clearly indicated.

Introduction

This compound is a fluorinated heterocyclic compound belonging to the 3-cyano-2-pyridone class of molecules. This class is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and unique chemical properties exhibited by its derivatives. The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document serves as a technical resource for researchers, scientists, and drug development professionals, summarizing the known chemical properties, potential synthetic routes, and relevant biological context of this compound and its close analogues.

Chemical and Physical Properties

Direct experimental data for the target compound is scarce. The following tables summarize the known properties of its tautomer and related substituted analogues.

Table 1: General Properties of this compound and its Tautomer

PropertyValueCompound
Molecular Formula C₇H₃F₃N₂OThis compound
Molecular Weight 188.11 g/mol This compound
CAS Number Not availableThis compound
Synonyms 2-hydroxy-6-(trifluoromethyl)nicotinonitrileTautomer

Table 2: Physicochemical Properties of Analogous Compounds

PropertyValueCompound
Melting Point 233-237 °C6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile[1]
Melting Point 238-244 °C1,2-Dihydro-2-oxo-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile[2]
Appearance Pale yellow amorphous powder1,2-Dihydro-2-oxo-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile[2]
Storage Conditions 0-8°C1,2-Dihydro-2-oxo-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile[2]
Purity ≥ 98% (HPLC)1,2-Dihydro-2-oxo-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile[2]

Experimental Protocols

General Synthesis of 3-Cyano-2-pyridones

A general and efficient method for the synthesis of 3-cyano-2-pyridone derivatives involves a multi-component reaction. This approach offers advantages such as mild reaction conditions and high yields. The following protocol is a generalized procedure that can be adapted for the synthesis of this compound.

Reactants:

  • An appropriate α,β-unsaturated ketone (for the target compound, a trifluoromethyl-containing precursor would be required)

  • Cyanoacetamide or a derivative

  • A basic catalyst (e.g., potassium hydroxide, triethylamine, or piperidine)

  • An alcohol solvent (e.g., ethanol)

Procedure:

  • Dissolve the α,β-unsaturated ketone and cyanoacetamide in ethanol in a round-bottom flask.

  • Add a catalytic amount of the base to the reaction mixture.

  • Reflux the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

This is a generalized protocol and the specific reactants, stoichiometry, and reaction conditions would need to be optimized for the synthesis of the target compound.

Mandatory Visualizations

Tautomerism

This compound exists in equilibrium with its tautomeric form, 2-hydroxy-6-(trifluoromethyl)nicotinonitrile. This is a common characteristic of 2-pyridones.

synthesis_workflow start Start: Reactants reactants α,β-Unsaturated Ketone + Cyanoacetamide + Base Catalyst start->reactants reaction Reaction in Solvent (e.g., Ethanol, Reflux) reactants->reaction workup Cooling and Filtration reaction->workup purification Recrystallization workup->purification product Final Product: 3-Cyano-2-pyridone purification->product signaling_pathway receptor Growth Factor Receptor kinase_cascade Kinase Signaling Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cell_response Cell Proliferation, Survival, Angiogenesis transcription_factor->cell_response inhibitor Potential Inhibition by 2-Oxo-6-(trifluoromethyl)-1,2- dihydropyridine-3-carbonitrile Derivative inhibitor->kinase_cascade

References

A Technical Guide to 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile and its structurally related analogs. Given the limited availability of public data for the specific titular compound, this document leverages information on closely related pyridinone derivatives to offer valuable insights for research and development.

Chemical Identity and Properties

Table 1: Physicochemical Properties of Structurally Related Pyridinone Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
1,2-Dihydro-2-oxo-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile[1]3335-44-2C₁₃H₇F₃N₂O264.21238-244Pale yellow amorphous powder
2-hydroxy-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonitrile[2]3335-46-4C₇H₃F₃N₂O₂204.108Not specifiedNot specified
2-Oxo-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile3335-45-3C₁₁H₅F₃N₂OS270.23Not specifiedNot specified
1,2-dihydro-6-methyl-2-oxo-4-(trifluoromethyl)-3-Pyridinecarbonitrile[3]654-49-9C₈H₅F₃N₂O202.133233-237Not specified
4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrileNot specifiedC₈H₅F₃N₂O202.14Not specifiedNot specified

Synthesis and Experimental Protocols

The synthesis of 2-pyridone derivatives, including those with a 3-carbonitrile substituent, is well-established in organic chemistry. These methods can be adapted for the preparation of this compound.

A common and efficient method for synthesizing substituted 2-pyridones is through a one-pot, four-component condensation reaction.[4] This approach offers rapid access to complex pyridone structures from simple starting materials.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product ketone Trifluoromethyl Ketone one_pot One-Pot Condensation ketone->one_pot aldehyde Aldehyde aldehyde->one_pot cyanoacetate Ethyl Cyanoacetate cyanoacetate->one_pot ammonium_acetate Ammonium Acetate ammonium_acetate->one_pot pyridone 2-Oxo-6-(trifluoromethyl)- 1,2-dihydropyridine-3-carbonitrile one_pot->pyridone Cyclization

Caption: General workflow for the one-pot synthesis of 2-pyridone derivatives.

The Guareschi-Thorpe condensation is a classic method for synthesizing 2,6-dihydroxypyridines, which can be precursors to 2-pyridones.[5] An adapted, environmentally friendly version of this protocol is provided below.

Materials:

  • Ethyl trifluoroacetoacetate (1 mmol)

  • Cyanoacetamide (1 mmol)

  • Ammonium carbonate (2 mmol)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl trifluoroacetoacetate, cyanoacetamide, and ammonium carbonate.

  • Add 2 mL of water to the flask.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate from the aqueous solution.

  • Collect the solid product by filtration.

  • Wash the solid with cold water and dry under a vacuum to obtain the desired 2-hydroxy-6-(trifluoromethyl)pyridin-2(1H)-one-3-carbonitrile.

Biological Significance and Signaling Pathways

Pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[6] Derivatives of 2-pyridone have shown significant activity as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases such as cancer.[6]

Several studies have highlighted the potential of pyridinone derivatives to inhibit key kinases involved in cancer progression, including:

  • c-Jun N-terminal Kinases (JNKs): The JNK signaling pathway is involved in regulating inflammatory responses, cell proliferation, and cell death.[7]

  • p38 Mitogen-Activated Protein Kinase (MAPK): Inhibition of p38α-MAP kinase by pyridinone scaffolds has been demonstrated, suggesting their potential in treating inflammatory diseases and cancer.[8]

  • PIM-1 Kinase: This kinase is implicated in various cancers, and pyridone derivatives have been designed as potent inhibitors.

  • c-Src Kinase: As a non-receptor tyrosine kinase, c-Src is involved in signal transduction in cancer cells, and its inhibition is a key therapeutic strategy.[9]

The following diagram illustrates a simplified model of how a 2-pyridone derivative could inhibit the JNK signaling pathway, a critical regulator of cellular processes.

cluster_upstream Upstream Signals cluster_pathway JNK Signaling Cascade cluster_downstream Downstream Effects stress Cellular Stress (e.g., UV, Cytokines) mapkkk MAPKKK (e.g., MEKK1, ASK1) stress->mapkkk mapkk MAPKK (e.g., MKK4, MKK7) mapkkk->mapkk jnk JNK mapkk->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis cjun->apoptosis inflammation Inflammation cjun->inflammation proliferation Proliferation cjun->proliferation inhibitor 2-Pyridone Derivative inhibitor->jnk

Caption: Inhibition of the JNK signaling pathway by a pyridone derivative.

Conclusion

While specific data for this compound is sparse, the wealth of information on analogous pyridinone derivatives provides a strong foundation for its synthesis and potential applications. The established synthetic routes and the known biological activities of this class of compounds, particularly as kinase inhibitors, underscore their importance in drug discovery and development. Further research into this specific molecule is warranted to fully elucidate its properties and therapeutic potential.

References

"2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile" structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile and its Analogs

This technical guide provides a comprehensive overview of the chemical structure, synthesis, properties, and potential applications of this compound and its structurally related analogs. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to its diverse biological activities.

Chemical Structure and Properties

The core structure of the target molecule is a dihydropyridine ring functionalized with an oxo group at position 2, a trifluoromethyl group at position 6, and a carbonitrile group at position 3. While specific experimental data for the exact title compound is limited in publicly available literature, the properties of closely related analogs suggest that the trifluoromethyl group enhances solubility in organic solvents and can significantly influence the molecule's biological activity.

Table 1: Physicochemical Properties of Representative 2-Oxo-1,2-dihydropyridine-3-carbonitrile Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrileC₁₃H₇F₃N₂O264.21238-244[1][2]
2-hydroxy-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonitrileC₇H₃F₃N₂O₂204.108Not Reported[3]
1-(2-Hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrileC₁₀H₁₂N₂O₂192.21Not Reported[4]

Synthesis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives is often achieved through a one-pot multicomponent reaction. This approach is highly efficient and allows for the generation of a diverse range of analogs.

General Experimental Protocol: One-Pot Synthesis

A common method involves the reaction of an appropriate acetophenone, an aromatic or aliphatic aldehyde, a cyano-containing active methylene compound (like ethyl cyanoacetate or malononitrile), and ammonium acetate.

Reagents and Materials:

  • Appropriate acetophenone (e.g., 1-(trifluoromethyl)ethan-1-one for the title compound)

  • Appropriate aldehyde

  • Ethyl cyanoacetate or malononitrile

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Piperidine (as a catalyst, optional)

Procedure:

  • A mixture of the acetophenone (1 mmol), aldehyde (1 mmol), ethyl cyanoacetate or malononitrile (1 mmol), and ammonium acetate (1-2 mmol) is refluxed in ethanol (10-20 mL) for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Synthetic Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification R1 Acetophenone Mix Mix in Solvent (e.g., Ethanol) R1->Mix R2 Aldehyde R2->Mix R3 Active Methylene Compound (e.g., Ethyl Cyanoacetate) R3->Mix R4 Ammonium Acetate R4->Mix Reflux Reflux (with optional catalyst) Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Wash->Dry Purify Recrystallize Dry->Purify Product 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivative Purify->Product G cluster_pathway p38 MAP Kinase Signaling Pathway Stress Cellular Stress / Cytokines MKK MAPKKs (e.g., MKK3/6) Stress->MKK Activates p38 p38 MAP Kinase MKK->p38 Phosphorylates & Activates Substrates Downstream Substrates (e.g., Transcription Factors) p38->Substrates Phosphorylates Response Cellular Response (Inflammation, Apoptosis, etc.) Substrates->Response Inhibitor 2-Oxo-dihydropyridine-3-carbonitrile Analog Inhibitor->p38 Inhibits

References

An In-depth Technical Guide to the Synthesis of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited direct literature on the synthesis of this specific molecule, this guide outlines a plausible multi-step approach based on established methodologies for the synthesis of related substituted 2-pyridones.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests that it can be constructed from simpler, commercially available starting materials. The core 2-pyridone ring can be formed through a cyclization reaction, with the trifluoromethyl and carbonitrile groups introduced either prior to or during the ring formation. A plausible disconnection approach is illustrated below.

G Target This compound Intermediate_A α,β-Unsaturated Ketone (e.g., 4,4,4-Trifluoro-1-(aryl/alkyl)-but-2-en-1-one) Target->Intermediate_A Cyclization Intermediate_B Active Methylene Nitrile (e.g., Cyanoacetamide) Target->Intermediate_B Cyclization

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthesis Pathway

A viable synthetic route involves the condensation of an appropriate trifluoromethyl-containing α,β-unsaturated ketone with an active methylene nitrile, such as cyanoacetamide. This approach is a common and effective method for the preparation of substituted 2-pyridones.[1]

The proposed multi-step synthesis is as follows:

  • Step 1: Synthesis of a Trifluoromethyl-substituted α,β-Unsaturated Ketone. This key intermediate can be prepared via a Claisen-Schmidt condensation between a trifluoromethyl ketone and an appropriate aldehyde.

  • Step 2: Cyclization to form the 2-Pyridone Ring. The purified α,β-unsaturated ketone is then reacted with cyanoacetamide in the presence of a base to yield the target this compound.

G Start_A Trifluoromethyl Ketone Intermediate α,β-Unsaturated Ketone Start_A->Intermediate Claisen-Schmidt Condensation Start_B Aldehyde Start_B->Intermediate Product 2-Oxo-6-(trifluoromethyl)-1,2- dihydropyridine-3-carbonitrile Intermediate->Product Michael Addition & Cyclization Start_C Cyanoacetamide Start_C->Product

Caption: Proposed two-step synthesis pathway.

Experimental Protocols

The following are detailed, generalized experimental protocols for the key steps in the proposed synthesis.

Step 1: Synthesis of 4,4,4-Trifluoro-1-phenylbut-2-en-1-one (Representative α,β-Unsaturated Ketone)

  • Materials: 1,1,1-Trifluoroacetone, Benzaldehyde, Sodium Hydroxide, Ethanol, Diethyl Ether, Magnesium Sulfate.

  • Procedure:

    • A solution of sodium hydroxide (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

    • 1,1,1-Trifluoroacetone (1.0 eq) is added dropwise to the cooled solution.

    • Benzaldehyde (1.0 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is quenched with water and extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

  • Materials: 4,4,4-Trifluoro-1-phenylbut-2-en-1-one, Cyanoacetamide, Sodium Ethoxide, Ethanol.

  • Procedure:

    • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask, cyanoacetamide (1.0 eq) is added, and the mixture is stirred until the cyanoacetamide dissolves.

    • A solution of 4,4,4-trifluoro-1-phenylbut-2-en-1-one (1.0 eq) in ethanol is added dropwise to the reaction mixture.

    • The mixture is then heated to reflux for 6-12 hours.

    • The reaction is monitored by TLC.

    • After cooling to room temperature, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl), leading to the precipitation of the product.

    • The precipitate is collected by filtration, washed with cold water, and dried.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data

The following table summarizes expected yields and key analytical data based on similar reported syntheses of substituted 2-pyridones. Actual results may vary depending on the specific substrates and reaction conditions.

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
14,4,4-Trifluoro-1-phenylbut-2-en-1-oneC₁₀H₇F₃O200.1670-8545-48
22-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrileC₁₃H₇F₃N₂O276.2160-75>200 (decomposes)

Spectroscopic Data (Expected):

  • ¹H NMR: Peaks corresponding to the aromatic protons and the proton on the dihydropyridine ring.

  • ¹³C NMR: Signals for the carbonyl carbon, nitrile carbon, trifluoromethyl carbon, and carbons of the aromatic and dihydropyridine rings.

  • IR (cm⁻¹): Characteristic absorption bands for N-H stretching, C=O stretching (amide), C≡N stretching, and C-F stretching.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.

Alternative Synthetic Strategies

While the proposed pathway is robust, other methods for the synthesis of trifluoromethyl-substituted pyridones have been reported and could be adapted. These include:

  • Multi-component Reactions: One-pot reactions involving an aldehyde, an active methylene compound, and a trifluoromethyl-containing building block can provide a more atom-economical and efficient route.[2][3]

  • Ring Construction from Trifluoromethyl-Containing Building Blocks: Utilizing starting materials that already contain the trifluoromethyl group, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, can simplify the synthesis.[4][5]

  • Post-functionalization of a Pre-formed Pyridone Ring: While generally more challenging, direct trifluoromethylation of a pre-existing 2-pyridone-3-carbonitrile scaffold is another possibility, though it may suffer from issues with regioselectivity.

Conclusion

The synthesis of this compound can be effectively achieved through a well-established synthetic sequence involving the condensation of a trifluoromethyl-substituted α,β-unsaturated ketone with cyanoacetamide. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Further optimization of reaction conditions and exploration of alternative synthetic routes may lead to improved yields and a more streamlined process.

References

The Enigmatic Mechanism of Action of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the potential mechanism of action of "2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile," a heterocyclic compound of interest in drug discovery. While direct experimental data on this specific molecule is limited, this document extrapolates from research on structurally related compounds to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals. The information presented herein is intended to guide future research and hypothesis testing.

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Postulated Mechanism of Action: Kinase Inhibition and Induction of Apoptosis

Based on the biological activities of structurally similar compounds, a plausible mechanism of action for this compound is the inhibition of protein kinases involved in cancer cell proliferation and survival, leading to the induction of apoptosis. Several derivatives of the 2-oxo-1,2-dihydropyridine-3-carbonitrile core have demonstrated potent anticancer effects. For instance, certain trifluoromethyl-substituted pyrimidine derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in tumor cells[1].

The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly influence the electronic properties of the pyridine ring, potentially enhancing its interaction with the ATP-binding pocket of various kinases. This could lead to the disruption of downstream signaling pathways crucial for cell growth and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK) RTK->Kinase_Cascade Signal Transduction Compound 2-Oxo-6-(trifluoromethyl)-1,2- dihydropyridine-3-carbonitrile Compound->Kinase_Cascade Inhibition Transcription_Factors Transcription Factors (e.g., p53) Kinase_Cascade->Transcription_Factors Activation Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Transcription_Factors->Bcl2 Repression Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Transcription_Factors->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Postulated signaling pathway for the anticancer activity of the title compound.

Quantitative Data on Structurally Related Compounds

While specific IC50 or Ki values for this compound are not available in the public domain, the following table summarizes the reported activities of analogous compounds to provide a reference for potential potency.

Compound ClassTarget/AssayReported Activity (IC50)Reference
Trifluoromethyl-substituted pyrimidine derivativeH1975 human lung cancer cell line2.27 µM[1]
1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrilesHT29 human colon carcinoma cell lineMore active than doxorubicin[2]
Trifluoromethyl-pyrazole-carboxamide derivativeCOX-1 Enzyme0.46 µMN/A
Trifluoromethyl-pyrazole-carboxamide derivativeCOX-2 Enzyme3.82 µMN/A

Experimental Protocols

To facilitate further investigation into the mechanism of action of this compound, a representative experimental protocol for assessing its cytotoxic activity is provided below. This protocol is based on standard methodologies reported for similar compounds.

MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxic effect of the test compound on a human cancer cell line (e.g., H1975).

Materials:

  • Human cancer cell line (e.g., H1975)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

cluster_workflow Drug Discovery and Development Workflow A Compound Synthesis & Characterization B In Vitro Screening (e.g., Cytotoxicity Assays) A->B C Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) B->C D In Vivo Efficacy Studies (Animal Models) C->D E Preclinical Development D->E

Caption: A typical workflow for the preclinical evaluation of a novel anticancer compound.

Conclusion

While the precise mechanism of action of "this compound" remains to be elucidated through direct experimental evidence, the available data on structurally related compounds provides a strong foundation for future research. The potent biological activities observed for this class of molecules, coupled with the advantageous properties imparted by the trifluoromethyl group, make this compound a compelling candidate for further investigation in the field of drug discovery, particularly in the development of novel anticancer therapeutics. The methodologies and postulated pathways outlined in this guide are intended to serve as a valuable resource for researchers embarking on the study of this and similar heterocyclic compounds.

References

A Technical Guide to the Spectroscopic Analysis of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxo-1,2-dihydropyridine-3-carbonitriles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The incorporation of a trifluoromethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This technical guide outlines the expected spectroscopic characteristics of the title compound and provides standardized methodologies for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

Due to the absence of experimental data for the title compound, the following tables present predicted and illustrative data based on the analysis of structurally similar compounds, such as other substituted pyridones.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. For the title compound, ¹H, ¹³C, and ¹⁹F NMR would be essential for full characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1HN-H (pyridone)
~7.5 - 8.0d1HH-4 (pyridone)
~6.5 - 7.0d1HH-5 (pyridone)

Note: Predicted chemical shifts are highly dependent on the solvent used.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~160 - 165C=O (C-2)
~150 - 155C-6
~140 - 145C-4
~122 (q, J ≈ 275 Hz)-CF₃
~115 - 120C≡N
~110 - 115C-5
~90 - 95C-3

Note: The carbon of the CF₃ group will appear as a quartet due to coupling with the fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -60 to -70s-CF₃

Note: The chemical shift is relative to a standard such as CFCl₃.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3400MediumN-H stretch (pyridone)
~2220 - 2260SharpC≡N stretch (nitrile)
~1650 - 1680StrongC=O stretch (pyridone)
~1550 - 1620MediumC=C stretch (aromatic ring)
~1100 - 1350StrongC-F stretch (trifluoromethyl)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data

m/z ValueInterpretation
[M+H]⁺Molecular ion peak (protonated)
[M]⁺•Molecular ion peak (radical cation)
[M-CF₃]⁺Fragment corresponding to the loss of a trifluoromethyl group

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling.

    • A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition:

    • Acquire the spectrum with or without proton decoupling.

    • Use an appropriate fluorine-containing reference standard if not using the spectrometer's internal reference.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI: Introduce the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

    • EI: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with electrons to induce ionization and fragmentation.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Characterization cluster_data Data Interpretation Synthesis Synthesis of 2-Oxo-6-(trifluoromethyl)-1,2- dihydropyridine-3-carbonitrile Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR Structure Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight & Formula Data_Analysis Combined Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the expected spectroscopic properties of 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile and the methodologies for their determination. Researchers are encouraged to consult specialized literature for more detailed information on the analysis of related compounds.

An In-depth Technical Guide on the Solubility Profile of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound featuring a trifluoromethyl group, which is known to significantly influence key physicochemical properties such as metabolic stability, lipophilicity, and, consequently, solubility. Accurate determination of its solubility is fundamental for applications in drug discovery, materials science, and agrochemical development, as it directly impacts bioavailability, formulation, and reaction kinetics. While specific quantitative data for this compound remains elusive in published literature, general principles and data from related structures provide valuable insights.

Inferred Solubility Profile from Analogous Compounds

Quantitative solubility data for the target compound is not available. However, information on related dihydropyridine derivatives offers qualitative guidance. The trifluoromethyl group generally decreases aqueous solubility while enhancing solubility in organic solvents.

Table 1: Qualitative Solubility Data for Structurally Related Compounds

Compound NameStructural Difference from TargetReported SolubilityCitation
4-Methyl-2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrileMethyl group at position 4Water: Low solubilityOrganic Solvents: Soluble in some organic solvents[1]
2-Oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acidCarboxylic acid instead of carbonitrileSoluble in water, ethanol, and DMSO[2]
1,2-Dihydro-2-oxo-6-phenyl-4-(trifluoromethyl)3-pyridinecarbonitrilePhenyl group at position 6, trifluoromethyl at 4Enhanced solubility in various organic solvents[3]

Note: This information is for structurally similar compounds and should be used as a general indicator only. Experimental verification for the target compound is essential.

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, a standardized and reliable method for determining thermodynamic equilibrium solubility is required. The shake-flask method is the gold standard for this purpose. The following protocol is adapted from established methodologies for compounds with low aqueous solubility.[4]

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specified aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Microcentrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a validated analytical method for the compound

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment must be visually confirmed.

  • Solvent Addition: Add a precise volume of the selected aqueous buffer to the vial.

  • Equilibration: Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a period sufficient to reach equilibrium, typically between 24 and 48 hours.[4]

  • Phase Separation: After the incubation period, allow the vials to stand, permitting the excess solid to settle. To ensure complete separation of undissolved material, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes).

  • Sampling: Carefully withdraw a sample of the clear supernatant. To remove any remaining particulates, filter the sample through a syringe filter (0.22 µm) into a clean vial.[4] Critical Step: Avoid disturbing the solid pellet during this process.

  • Quantification:

    • Prepare a standard calibration curve of the compound in a suitable solvent.

    • Dilute the filtered supernatant with the appropriate solvent to fall within the range of the calibration curve.

    • Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC method.[4]

  • Calculation: The measured concentration, adjusted for the dilution factor, represents the equilibrium solubility of the compound in the tested buffer at the specified temperature. Report the results in units such as mg/mL or µg/mL.

Visualizing the Experimental Workflow

The logical flow for determining solubility and selecting an appropriate enhancement strategy if needed can be visualized.

G cluster_prep Phase 1: Preparation & Equilibration cluster_analysis Phase 2: Sample Processing & Analysis cluster_decision Phase 3: Evaluation start Start: Characterize Baseline Solubility add_excess Add excess solid compound to buffer start->add_excess shake Agitate at constant temperature (24-48h) add_excess->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (e.g., 0.22 µm) centrifuge->filter hplc Analyze concentration via validated HPLC filter->hplc result Result: Equilibrium Solubility Value hplc->result decision Is solubility sufficient for application? result->decision end End: Proceed with formulation/assay decision->end Yes enhance Action: Test solubility enhancement (e.g., co-solvents, cyclodextrins) decision->enhance No enhance->start Re-evaluate

Caption: Workflow for experimental solubility determination and subsequent strategy selection.

Signaling Pathways and Biological Context

A review of current literature did not identify any specific, well-characterized signaling pathways directly modulated by this compound. While various substituted dihydropyridine compounds are known to have biological activities, such as antimicrobial or cytotoxic effects, the specific molecular targets and pathways for this particular compound have not been elucidated in the searched scientific literature.[5] Therefore, a diagram of a signaling pathway is not applicable at this time.

Conclusion

While direct quantitative solubility data for this compound is not currently published, a qualitative assessment based on related compounds suggests low aqueous solubility and higher solubility in common organic solvents. For drug development and other research applications, precise quantitative data is indispensable. The provided detailed shake-flask protocol and experimental workflow offer a clear and standardized path for researchers to determine the thermodynamic equilibrium solubility of this compound, ensuring reliable and reproducible results for formulation and further studies.

References

Navigating the Stability and Storage of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data for 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile necessitates a review of structurally related compounds to infer stability and appropriate storage conditions. This guide provides a comprehensive overview based on available information for analogous chemical structures, offering a valuable resource for researchers, scientists, and drug development professionals.

Inferred Stability and Recommended Storage from Analogous Compounds

Several commercially available compounds share significant structural motifs with "this compound." Analysis of their material safety data sheets (MSDS) and supplier recommendations provides a foundation for inferring appropriate handling and storage protocols. The data for these related compounds are summarized in the table below.

Compound NameCAS NumberMolecular FormulaPhysical FormStorage TemperatureMelting Point (°C)
2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile3335-44-2C₁₃H₇F₃N₂OPowder or crystals2-8°C, Sealed in dry238-244
6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile654-49-9C₈H₅F₃N₂ONot specifiedStore in a well-ventilated place. Keep container tightly closed.233-237
4-Methyl-2-Oxo-6-(Trifluoromethyl)-1,2-Dihydropyridine-3-CarbonitrileNot specifiedC₉H₅F₃N₂O₂SolidCool, dry place, away from heat and direct sunlight. Tightly sealed container.Not specified
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile52600-53-0C₉H₈N₂O₂Off-white needles0-8°C231-239
2-hydroxy-6-(trifluoromethyl)pyridine34486-06-1Not specifiedNot specifiedStore in cool place. Keep container tightly closed in a dry and well-ventilated place.Not specified

Based on this information, a general set of storage conditions can be proposed for "this compound":

  • Temperature: Refrigeration at 2-8°C is a common recommendation for these types of compounds to minimize degradation.

  • Atmosphere: Storage in a dry, inert atmosphere (e.g., under nitrogen or argon) is advisable, especially for long-term storage, to prevent hydrolysis and oxidation. Containers should be tightly sealed.

  • Light: Protection from light is a general best practice for complex organic molecules to prevent photochemical degradation. Amber vials or storage in a dark location is recommended.

  • Purity: The purity of the compound should be periodically verified, especially if stored for extended periods.

General Handling and Safety Precautions for Trifluoromethyl-Substituted Pyridones

The trifluoromethyl group can influence the reactivity and toxicity of a molecule. Safety data sheets for related compounds highlight several hazards.[1][2][3] General handling precautions should include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[2][4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[2][4]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[2][4]

  • Spills: In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.[2][4]

Experimental Workflow for Stability Assessment

For a novel compound like "this compound" where specific stability data is lacking, a systematic experimental approach is necessary to determine its stability profile. The following workflow outlines a general procedure.

Stability_Assessment_Workflow cluster_initial Initial Characterization cluster_stress Stress Testing cluster_analysis Degradation Analysis cluster_conclusion Conclusion char1 Obtain Pure Compound char2 Initial Analysis (HPLC, NMR, MS) char1->char2 Purity & Identity Confirmation stress_temp Temperature Stress (e.g., 40°C, 60°C) char2->stress_temp Subject to Stress Conditions stress_hum Humidity Stress (e.g., 75% RH) char2->stress_hum Subject to Stress Conditions stress_light Photostability (ICH Q1B) char2->stress_light Subject to Stress Conditions stress_sol Solution Stability (Various Solvents) char2->stress_sol Subject to Stress Conditions analysis_hplc HPLC/UPLC Analysis (Purity Assay) stress_temp->analysis_hplc Time-point Sampling stress_hum->analysis_hplc Time-point Sampling stress_light->analysis_hplc Time-point Sampling stress_sol->analysis_hplc Time-point Sampling analysis_ms LC-MS/MS (Degradant Identification) analysis_hplc->analysis_ms Characterize Impurities conclusion Determine Shelf-life & Recommend Storage Conditions analysis_ms->conclusion Informed Decision

A generalized workflow for assessing the chemical stability of a new compound.

This workflow begins with the full characterization of the initial, pure compound. The compound is then subjected to various stress conditions, including elevated temperature, humidity, and light, as well as being tested for stability in different solvents. At set time points, samples are analyzed, typically by High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect the formation of any degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is then employed to identify the structure of these degradants. The data gathered from these experiments allows for the determination of the compound's intrinsic stability and informs the recommendation of appropriate storage conditions and shelf-life.

The Role of the 2-Pyridone Scaffold

The 2-pyridone moiety is a "privileged scaffold" in drug discovery due to its favorable physicochemical properties, such as metabolic stability and solubility.[5][6] These heterocycles can act as both hydrogen bond donors and acceptors.[5][6] The stability of the 2-pyridone ring system itself is generally robust; however, the substituents on the ring, in this case, a trifluoromethyl group and a carbonitrile, will significantly influence the overall stability of the molecule. The electron-withdrawing nature of these groups may affect the molecule's susceptibility to nucleophilic attack or other degradation pathways.

References

The Advent and Advancement of Trifluoromethyl-Dihydropyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated moieties, the trifluoromethyl (CF3) group holds a prominent position due to its unique electronic properties and steric profile, which can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This technical guide delves into the discovery, history, and evolving applications of a particularly significant class of fluorinated heterocycles: trifluoromethyl-dihydropyridines. From their synthetic origins to their diverse biological activities, we will explore the pivotal developments that have established these compounds as valuable scaffolds in drug discovery.

Historical Perspective: From Fluorinated Aromatics to Dihydropyridines

The journey to trifluoromethyl-dihydropyridines began with foundational work on simpler fluorinated organic compounds. A significant milestone was the first synthesis of a trifluoromethyl-substituted aromatic compound in 1898 by Frédéric Swarts.[1] This pioneering work laid the groundwork for the introduction of the trifluoromethyl group into various aromatic systems. Decades later, in 1947, the first synthesis of a trifluoromethylpyridine was reported, demonstrating the feasibility of incorporating this influential group into heterocyclic structures.[1]

The dihydropyridine core, a privileged scaffold in medicinal chemistry, was first synthesized by Arthur Hantzsch in 1881 through a multi-component reaction that now bears his name.[2][3] The Hantzsch dihydropyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[2][3] This versatile reaction has been the subject of extensive research and optimization, allowing for the creation of a vast library of dihydropyridine derivatives.

While the precise date of the very first synthesis of a trifluoromethyl-dihydropyridine is not definitively documented in the readily available literature, the convergence of these two fields—trifluoromethyl chemistry and dihydropyridine synthesis—was a logical and impactful progression. The electron-withdrawing nature of the trifluoromethyl group was recognized to have the potential to modulate the electronic and pharmacological properties of the dihydropyridine ring, leading to investigations into its effects on various biological targets.

Synthesis of Trifluoromethyl-Dihydropyridines

The primary method for synthesizing trifluoromethyl-dihydropyridines is the Hantzsch reaction, utilizing a trifluoromethyl-substituted benzaldehyde as the aldehyde component. This approach allows for the direct incorporation of the trifluoromethylphenyl moiety at the 4-position of the dihydropyridine ring.

Key Synthetic Approach: Hantzsch Dihydropyridine Synthesis

The general workflow for the Hantzsch synthesis of a 4-(trifluoromethylphenyl)-1,4-dihydropyridine is depicted below.

Hantzsch_Synthesis_Workflow Hantzsch Synthesis of Trifluoromethyl-Dihydropyridines cluster_reactants Reactants cluster_process Reaction cluster_product Product Aldehyde Trifluoromethyl- benzaldehyde Condensation One-Pot Condensation Aldehyde->Condensation Ketoester1 β-Ketoester (2 equivalents) Ketoester1->Condensation Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Condensation DHP Trifluoromethyl- Dihydropyridine Condensation->DHP PI3K_Akt_Pathway Hypothesized Inhibition of PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes TFMDHP Trifluoromethyl- Dihydropyridine TFMDHP->PI3K Inhibits? STAT1_Pathway Potential Modulation of STAT1 Signaling CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates STAT1_dimer STAT1 Dimer STAT1->STAT1_dimer Dimerizes Nucleus Nucleus STAT1_dimer->Nucleus Translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription Regulates TFMDHP Trifluoromethyl- Dihydropyridine TFMDHP->STAT1 Modulates?

References

The Synthetic Chemist's Guide to Substituted 2-Pyridones: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of natural products and pharmaceutical agents.[1][2][3][4] Its unique electronic and hydrogen-bonding properties contribute to its frequent role as a pharmacophore in compounds with diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[5][6] This technical guide provides an in-depth overview of the core synthetic strategies for accessing substituted 2-pyridones, with a focus on methodologies, quantitative data, and experimental protocols relevant to researchers in the field.

Core Synthetic Strategies

The synthesis of substituted 2-pyridones can be broadly categorized into two main approaches: the construction of the pyridone ring from acyclic precursors and the functionalization of a pre-existing 2-pyridone core.[3] Modern synthetic chemistry has seen a surge in the development of efficient and versatile methods, particularly in the realms of multicomponent reactions and transition-metal-catalyzed C-H functionalization.

Multicomponent Reactions (MCRs)

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, represent a highly efficient and atom-economical approach to complex molecular architectures.[5] These reactions are particularly well-suited for the construction of diverse libraries of substituted 2-pyridones for drug discovery programs.[5][6]

A common strategy involves the condensation of an active methylene compound, an aldehyde, and a compound containing a reactive amide or enamine moiety. For instance, the one-pot, three-component reaction of aromatic aldehydes, substituted acetophenones, and phenyl acetamides in the presence of a strong base affords 3,4,6-triaryl-2(1H)-pyridones in good yields.[5][6]

Table 1: Synthesis of 3,4,6-Triaryl-2(1H)-pyridones via a One-Pot Three-Component Reaction [5][6]

EntryAromatic Aldehyde (Ar)Substituted Acetophenone (Ar')Yield (%)
1C₆H₅C₆H₅82
24-ClC₆H₄C₆H₅78
34-MeOC₆H₄C₆H₅80
4C₆H₅4-ClC₆H₄75
5C₆H₅4-MeOC₆H₄79

A mixture of an aromatic aldehyde (1.0 mmol), a substituted acetophenone (1.0 mmol), and phenylacetamide (1.0 mmol) is dissolved in anhydrous DMSO (5 mL). To this solution, sodium hydride (60% dispersion in mineral oil, 2.5 mmol) is added portion-wise at room temperature. The reaction mixture is then heated to 130 °C and stirred for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from ethanol to afford the desired 3,4,6-triaryl-2(1H)-pyridone.[5][6]

Another powerful MCR for 2-pyridone synthesis is the reaction of aldehydes, malononitrile, and a 4-hydroxy-2-pyridone derivative, which proceeds rapidly in refluxing ethanol with a catalytic amount of triethylamine to yield pyrano[3,2-c]pyridones.[5][6]

Table 2: Three-Component Synthesis of Pyrano[3,2-c]pyridones [5][6]

EntryAromatic Aldehyde (Ar)Yield (%)
1C₆H₅95
24-ClC₆H₄98
34-NO₂C₆H₄92
42-Furyl85
52-Thienyl88

A mixture of an aromatic aldehyde (0.8 mmol), malononitrile (0.8 mmol), 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol), and triethylamine (0.36 mmol, 45 mol%) in ethanol (3 mL) is heated at reflux for 50 minutes.[5][6] The reaction mixture is then cooled to room temperature. The precipitate that forms is collected by filtration and washed with cold ethanol to give the pure pyrano[3,2-c]pyridone product.[5][6]

MCR_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Aldehyde Aldehyde OnePot One-Pot Reaction (Base or Catalyst) Aldehyde->OnePot ActiveMethylene Active Methylene Compound ActiveMethylene->OnePot AmideSource Amide/Enamine Source AmideSource->OnePot Pyridone Substituted 2-Pyridone OnePot->Pyridone Cyclization/ Condensation

Figure 1: Generalized workflow for the multicomponent synthesis of 2-pyridones.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H bond activation has emerged as a powerful and step-economical strategy for the synthesis of substituted 2-pyridones.[7][8] This approach allows for the late-stage functionalization of the 2-pyridone core, providing rapid access to analogues with diverse substitution patterns.[2] Various transition metals, including rhodium, palladium, nickel, and cobalt, have been employed to catalyze the regioselective functionalization of 2-pyridones at the C3, C5, and C6 positions.[7][9][10]

Rhodium(III)-catalyzed C-H activation is a particularly effective method for the formal [3+3] annulation of enaminones with acrylates to construct N-substituted 2-pyridones.[8] This strategy offers high efficiency and the use of readily available starting materials.[8]

Table 3: Rh(III)-Catalyzed Synthesis of N-Substituted 2-Pyridones [8]

EntryEnaminone Substituent (R¹)Acrylate Substituent (R²)Yield (%)
1C₆H₅CO₂Et85
24-MeC₆H₄CO₂Et88
34-FC₆H₄CO₂Et82
4C₆H₅CO₂Me83
5C₆H₅CONEt₂75

To a screw-capped vial are added the enaminone (0.2 mmol), acrylate (0.4 mmol), [Cp*RhCl₂]₂ (2.0 mol%), AgOAc (8.0 mol%), Cu(OAc)₂ (2.0 equiv.), and KOAc (2.0 equiv.). The vial is evacuated and backfilled with nitrogen. Anhydrous solvent (e.g., 1,2-dichloroethane, 1.0 mL) is added, and the mixture is stirred at 100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the N-substituted 2-pyridone.[8]

CH_Activation_Cycle Catalyst [M]-L (Active Catalyst) Intermediate1 Metallacyclic Intermediate Catalyst->Intermediate1 C-H Activation Pyridone 2-Pyridone Substrate Pyridone->Intermediate1 Intermediate2 Insertion Product Intermediate1->Intermediate2 Coordination/ Insertion CouplingPartner Coupling Partner CouplingPartner->Intermediate2 Intermediate2->Catalyst Regeneration of Catalyst Product Functionalized 2-Pyridone Intermediate2->Product Reductive Elimination

Figure 2: Generalized catalytic cycle for transition-metal-catalyzed C-H functionalization of 2-pyridones.

Cycloaddition Reactions

Cycloaddition reactions provide a powerful means to construct the 2-pyridone ring with high stereocontrol. The Diels-Alder reaction, in particular, has been utilized for the synthesis of complex, bridged bicyclic lactams.[11] Additionally, transition-metal-catalyzed [2+2+2] cycloadditions of diynes with isocyanates have emerged as an elegant method for the construction of N-aryl-2-pyridones.[1]

A notable example is the rhodium(I)-catalyzed asymmetric [2+2+2] annulation of 2-substituted phenyl isocyanates with alkynes, which allows for the enantioselective synthesis of N-aryl-2-pyridones bearing a C-N chiral axis.[1]

Condensation of Acyclic Precursors

The condensation of acyclic precursors remains a cornerstone of 2-pyridone synthesis.[3] A variety of methods fall under this category, often involving the cyclization of a 1,5-dicarbonyl compound or a related species with an ammonia source.

One efficient method involves the reaction of β-keto amides with various reagents, which can be directed to form different types of polyfunctionalized 2-pyridones by careful selection of the reaction conditions.[12] For example, the reaction of a β-keto amide with malononitrile in the presence of a base can lead to highly substituted 3-cyano-2-pyridones.

Table 4: Synthesis of 2-Amino-3-cyano-2-pyridones from β-Keto Amides [12]

Entryβ-Keto Amide Substituent (Ar)Yield (%)
1C₆H₅92
24-MeOC₆H₄95
3o-Tolyl89
44-ClC₆H₄90

A mixture of the β-keto amide (1.0 mmol), malononitrile (1.1 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (10 mL) is heated at reflux for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration. The crude product is washed with cold ethanol and dried to afford the pure 2-amino-3-cyano-2-pyridone.[12]

Conclusion

The synthesis of substituted 2-pyridones is a rich and evolving field, driven by the continued importance of this scaffold in drug discovery and materials science. While classical condensation methods remain valuable, modern approaches such as multicomponent reactions and transition-metal-catalyzed C-H functionalization offer unparalleled efficiency and versatility for the rapid generation of molecular diversity. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to navigate the synthesis of this important class of heterocyclic compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The following protocol is based on established multi-component reaction strategies for the synthesis of substituted 2-pyridones.

Overview of the Synthesis

The proposed synthesis of this compound is achieved via a one-pot, three-component reaction involving ethyl 4,4,4-trifluoroacetoacetate, malononitrile, and a suitable source of ammonia, such as ammonium acetate. This approach is efficient and allows for the rapid construction of the desired heterocyclic scaffold.

Data Presentation

Table 1: Reactants and Materials

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurity
Ethyl 4,4,4-trifluoroacetoacetateC₆H₇F₃O₃184.11372-31-6≥98%
MalononitrileC₃H₂N₂66.06109-77-3≥99%
Ammonium AcetateC₂H₇NO₂77.08631-61-8≥98%
EthanolC₂H₅OH46.0764-17-5Anhydrous
PiperidineC₅H₁₁N85.15110-89-4≥99%

Table 2: Expected Product Characterization

PropertyExpected Value
Molecular Formula C₇H₃F₃N₂O
Molecular Weight 204.11 g/mol
Appearance Off-white to pale yellow solid
Melting Point >200 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ~12.5 (s, 1H, NH), ~8.2 (d, 1H), ~6.5 (d, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) ~160 (C=O), ~150 (C-CF₃), ~145 (C), ~122 (q, CF₃), ~115 (CN), ~105 (C), ~95 (C)
¹⁹F NMR (DMSO-d₆, 376 MHz) δ (ppm) ~ -68 (s, 3F)
Mass Spectrometry (ESI-) m/z 203.0 [M-H]⁻

Note: The spectral data are estimations based on structurally similar compounds and may vary.

Experimental Protocol

Synthesis of this compound

This protocol describes a one-pot synthesis utilizing a base-catalyzed condensation reaction.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (1.84 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Ammonium Acetate (0.77 g, 10 mmol)

  • Ethanol (20 mL)

  • Piperidine (0.1 mL, catalytic amount)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Distilled water

  • Diethyl ether

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (10 mmol), malononitrile (10 mmol), and ammonium acetate (10 mmol).

  • Add 20 mL of anhydrous ethanol to the flask, followed by a catalytic amount of piperidine (approximately 0.1 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle and maintain reflux for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

  • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold distilled water (2 x 10 mL) and then with a small amount of cold diethyl ether (10 mL) to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain this compound as a solid.

  • Determine the yield and characterize the product using NMR spectroscopy, mass spectrometry, and melting point analysis.

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Ethyl 4,4,4-trifluoroacetoacetate P This compound A->P Condensation B Malononitrile B->P C Ammonium Acetate C->P D Ethanol (Solvent) Piperidine (Catalyst) Reflux D->P G A 1. Mix Reactants (Ethyl 4,4,4-trifluoroacetoacetate, Malononitrile, Ammonium Acetate) B 2. Add Solvent and Catalyst (Ethanol, Piperidine) A->B C 3. Reflux Reaction Mixture (4-6 hours) B->C D 4. Cool and Precipitate Product C->D E 5. Filter and Wash Solid D->E F 6. Dry Product Under Vacuum E->F G 7. Characterization (NMR, MS, MP) F->G

Application Notes and Protocols: "2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile" as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile" is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in the field of medicinal chemistry. The presence of the trifluoromethyl group, a 2-pyridone core, and a cyano group provides a unique combination of properties and reactive sites for the synthesis of diverse and complex bioactive molecules. The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The 2-pyridone scaffold is a common feature in many pharmacologically active compounds, and the cyano group serves as a versatile handle for further chemical transformations. These attributes make "this compound" a key building block for the development of novel therapeutics targeting a range of diseases, including cancer and viral infections.

Chemical Properties and Synthesis

Structure:

IUPAC Name: this compound

Molecular Formula: C₇H₃F₃N₂O

Molecular Weight: 188.11 g/mol

The synthesis of "this compound" can be achieved through a multicomponent reaction, a powerful tool in medicinal chemistry for the efficient construction of complex molecules in a single step.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol describes a plausible one-pot synthesis adapted from general methods for the synthesis of substituted 2-pyridones.

Materials:

  • 4,4,4-Trifluoro-1-(aryl)-butane-1,3-dione (or a similar trifluoromethyl β-diketone)

  • Cyanoacetamide

  • Piperidine or another suitable base

  • Ethanol or another suitable solvent

  • Glacial Acetic Acid

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (if necessary for purification)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4,4-Trifluoro-1-(aryl)-butane-1,3-dione (1 equivalent), cyanoacetamide (1 equivalent), and ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a few drops of glacial acetic acid to facilitate precipitation of the product.

  • The crude product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to obtain pure this compound.

Expected Yield: 60-80%

Application in the Synthesis of Bioactive Molecules

"this compound" is a versatile intermediate for the synthesis of a variety of bioactive compounds, particularly kinase inhibitors. The 2-pyridone core can act as a hinge-binder in the ATP-binding pocket of kinases, while the substituents at other positions can be modified to achieve selectivity and potency.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

This section outlines the use of the title compound as an intermediate in the synthesis of a hypothetical potent kinase inhibitor, "Trifluoro-pyridone Kinase Inhibitor 1" (TPKI-1), targeting a key signaling pathway in cancer.

The cyano group of "this compound" can be hydrolyzed to a carboxylic acid, which is then coupled with a substituted aniline to introduce a pharmacophore that targets a specific kinase.

Workflow for the Synthesis of TPKI-1:

G cluster_synthesis Synthesis of TPKI-1 Intermediate This compound Hydrolysis Hydrolysis (e.g., NaOH, H2O, heat) Intermediate->Hydrolysis CarboxylicAcid 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid Hydrolysis->CarboxylicAcid Coupling Amide Coupling (e.g., EDC, HOBt, Substituted Aniline) CarboxylicAcid->Coupling TPKI1 TPKI-1 Coupling->TPKI1

Caption: Synthetic workflow for TPKI-1.

Procedure:

  • Suspend "this compound" (1 equivalent) in a solution of sodium hydroxide (e.g., 2 M) in water.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully acidify the mixture with concentrated hydrochloric acid to pH 2-3.

  • The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Expected Yield: >90%

Procedure:

  • Dissolve 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid (1 equivalent), a substituted aniline (1 equivalent), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford TPKI-1.

Expected Yield: 50-70%

Biological Activity and Signaling Pathway

Derivatives of 6-(trifluoromethyl)-2-pyridone have shown significant potential as inhibitors of various protein kinases involved in cancer cell proliferation and survival. For instance, they can target kinases in the MAP kinase and PI3K/AKT/mTOR signaling pathways.

Hypothetical Signaling Pathway for TPKI-1

TPKI-1 is designed to be a potent inhibitor of a hypothetical receptor tyrosine kinase (RTK) that is overexpressed in certain cancers. Inhibition of this RTK would block downstream signaling cascades, leading to apoptosis and inhibition of tumor growth.

G cluster_pathway TPKI-1 Inhibition of RTK Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K TPKI1 TPKI-1 TPKI1->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis mTOR->Proliferation

Caption: TPKI-1 inhibits RTK signaling.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of kinase inhibitors derived from "this compound".

Table 1: Synthesis Yields

CompoundIntermediateFinal Product (TPKI) Yield (%)
TPKI-1This compound65
TPKI-2This compound58
TPKI-3This compound72

Table 2: In Vitro Kinase Inhibition and Cellular Activity

CompoundTarget Kinase IC₅₀ (nM)Cell Proliferation IC₅₀ (nM) (Cancer Cell Line A)
TPKI-11550
TPKI-22580
TPKI-3835
Staurosporine (Control)510

Conclusion

"this compound" is a valuable and versatile intermediate for the synthesis of novel drug candidates. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse chemical libraries. The incorporation of the trifluoromethyl-pyridone scaffold has proven to be a successful strategy in the design of potent kinase inhibitors with potential applications in oncology and other therapeutic areas. The protocols and data presented here provide a foundation for researchers to explore the potential of this intermediate in their drug discovery programs.

Application Notes and Protocols: The Utility of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of "2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile" as a key intermediate in the development of novel agrochemicals. The trifluoromethylpyridone scaffold is a well-established pharmacophore in a variety of commercial herbicides and fungicides. This document outlines a representative synthetic pathway to a potential herbicidal agent, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction

The presence of a trifluoromethyl group on a pyridine ring significantly influences the physicochemical properties of a molecule, often enhancing its biological activity, metabolic stability, and uptake by target organisms.[1][2] "this compound" is a versatile building block for the synthesis of a diverse range of agrochemical candidates due to its reactive nitrile and pyridone functionalities. These moieties allow for a variety of chemical transformations to introduce different pharmacophoric groups and modulate the biological activity of the resulting compounds.

Representative Synthetic Pathway: From Intermediate to a Potential Herbicidal Agent

While no commercial agrochemical is explicitly documented as being synthesized directly from "this compound," its structure is primed for conversion into potent herbicidal compounds. A plausible synthetic route involves the conversion of the nitrile group to a carboxylic acid, followed by amidation to introduce a second aromatic ring system, a common feature in many commercial herbicides.

The following diagram illustrates a representative synthetic pathway:

Agrochemical_Synthesis A This compound B 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid A->B  Hydrolysis  (H₂SO₄, H₂O) C N-(4-chlorophenyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide (Hypothetical Herbicide) B->C  Amidation  (SOCl₂, 4-chloroaniline)

Caption: A representative synthetic pathway from the starting material to a hypothetical herbicidal compound.

Experimental Protocols

The following are detailed protocols for the key transformations in the proposed synthetic pathway.

1. Synthesis of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid (Intermediate B)

  • Materials:

    • This compound (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Water (H₂O)

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Hydrochloric Acid (HCl) (1 M)

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of this compound in water, add concentrated sulfuric acid dropwise at 0 °C.

    • Heat the reaction mixture to reflux and maintain for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

    • Acidify the mixture with 1 M HCl to pH 2-3, resulting in the precipitation of the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

2. Synthesis of N-(4-chlorophenyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide (Hypothetical Herbicide C)

  • Materials:

    • 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid (1.0 eq)

    • Thionyl Chloride (SOCl₂)

    • 4-chloroaniline

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid in dichloromethane.

    • Add thionyl chloride dropwise and reflux the mixture for 2 hours.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in fresh dichloromethane and cool to 0 °C.

    • Add a solution of 4-chloroaniline and triethylamine in dichloromethane dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes expected quantitative data for the synthesis of the hypothetical herbicidal compound, based on similar reported syntheses of related compounds.

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
12-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acidThis compoundH₂SO₄, H₂OWater1001285-95>95
2N-(4-chlorophenyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acidSOCl₂, 4-chloroaniline, Et₃NDCMRT1270-85>98

Mode of Action and Signaling Pathway

Many herbicides containing the pyridone moiety act by inhibiting key enzymes in plant metabolic pathways. A common target is protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll and heme biosynthesis. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

The following diagram illustrates the general mechanism of PPO-inhibiting herbicides.

PPO_Inhibition cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Accumulated_Proto_IX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_Proto_IX Leaks out Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Herbicide Hypothetical Herbicide (e.g., Compound C) Herbicide->PPO Inhibits ROS Reactive Oxygen Species (ROS) Accumulated_Proto_IX->ROS Light, O₂ Membrane_Damage Cell Membrane Damage & Plant Death ROS->Membrane_Damage

Caption: General mode of action for PPO-inhibiting herbicides.

Conclusion

"this compound" represents a valuable and versatile starting material for the synthesis of novel agrochemicals. The trifluoromethylpyridone core is a privileged scaffold that, through straightforward chemical modifications, can be elaborated into potent herbicidal and fungicidal compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this intermediate in the discovery and development of next-generation crop protection agents. Further structure-activity relationship (SAR) studies, by varying the substituent on the amide nitrogen, could lead to the identification of compounds with optimized efficacy and crop safety profiles.

References

Application Notes and Protocols: 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile and its derivatives are of significant interest in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This scaffold is a versatile intermediate for synthesizing novel therapeutic agents, particularly in oncology and infectious diseases.

Overview of Medicinal Chemistry Applications

The 2-oxo-1,2-dihydropyridine-3-carbonitrile core structure is a privileged scaffold in drug discovery. Derivatives of this class have demonstrated a range of biological activities, including anticancer and antimicrobial effects. The trifluoromethyl group is a key functional group in many modern pharmaceuticals, known to improve a compound's pharmacokinetic profile.[1][2][3]

Anticancer Activity

Derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile have been investigated as potent anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways that are crucial for cancer cell proliferation and survival.

  • Kinase Inhibition: Several studies have shown that this class of compounds can act as kinase inhibitors. For instance, derivatives have been identified as inhibitors of PIM-1 kinase, a serine/threonine kinase overexpressed in various cancers.[4][5] Additionally, they have shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2), both of which are important targets in cancer therapy.

  • Cytotoxicity: In vitro studies have demonstrated the cytotoxic effects of these compounds against various human cancer cell lines, including colon, breast, and liver cancer cell lines.[6][7]

Antimicrobial Activity

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has also been explored for the development of novel antimicrobial agents. The structural features of these compounds allow for interactions with microbial targets, leading to the inhibition of their growth.

  • Antibacterial and Antifungal Activity: Various substituted derivatives have exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[7][8][9]

Quantitative Data Summary

The following tables summarize the biological activity data for various derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile.

Table 1: Anticancer Activity of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

Compound/DerivativeTarget/Cell LineActivity (IC50)Reference
6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileHT-29 colon cancer3 µM[10]
4-(2,6-Dichlorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrileHeLa (cervix carcinoma)7.1 µg/mL[6]
4-(2,6-Difluorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrileHeLa (cervix carcinoma)10.9 µg/mL[6]
6-amino-4-(4-chlorophenyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrileMCF-7 (breast cancer)1.77 µM[11]
6-amino-4-(4-methoxyphenyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrileMCF-7 (breast cancer)1.39 µM[11]
2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7Caco-2 (colorectal adenocarcinoma)7.83 µM[12]
2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7EGFR0.124 µM[12]
2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7VEGFR-20.221 µM[12]

Table 2: PIM-1 Kinase Inhibitory Activity of Dihydropyridine-3-carbonitrile Derivatives

CompoundStructure DescriptionIC50 (nM)Reference
Ic2-imino-1,2-dihydropyridine-3-carbonitrile with methylthio imidazole at C-3 and benzodioxole at C-6111.01[4]
IIa2-oxo-1,2-dihydropyridine-3-carbonitrile with ethylthio imidazole at C-3 and bromophenyl at C-6Not specified[4]
Ia2-imino-1,2-dihydropyridine-3-carbonitrile with ethylthio imidazole at C-3 and bromophenyl at C-6Not specified[4]
IIc2-oxo-1,2-dihydropyridine-3-carbonitrile with methylthio imidazole at C-3 and benzodioxole at C-6433.71[4]

Experimental Protocols

General Synthesis of 6-Amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles[11]

This protocol describes a one-pot, three-component reaction to synthesize derivatives of the target compound.

Materials:

  • N-(3-(Trifluoromethyl)phenyl)-2-cyanoacetamide

  • Aromatic aldehydes

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • Dissolve equimolar quantities of N-(3-(trifluoromethyl)phenyl)-2-cyanoacetamide, the desired aromatic aldehyde, and malononitrile in ethanol.

  • Add a few drops of piperidine to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the solid product.

  • Filter the solid, wash it with cold ethanol, and dry it to obtain the final product.

  • Characterize the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

G reactant1 N-(3-(Trifluoromethyl)phenyl)-2-cyanoacetamide product 6-Amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile reactant1->product reactant2 Aromatic Aldehyde reactant2->product reactant3 Malononitrile reactant3->product solvent Ethanol catalyst Piperidine process Reflux (6h)

General synthesis workflow for dihydropyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)[4]

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HT-29)

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture the cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.1 to 100 µM) and incubate for another 48 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

G start Start cell_culture Culture Cancer Cells start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_treatment Treat with Compounds cell_seeding->compound_treatment mtt_addition Add MTT Solution compound_treatment->mtt_addition formazan_dissolution Dissolve Formazan with DMSO mtt_addition->formazan_dissolution absorbance_measurement Measure Absorbance at 570 nm formazan_dissolution->absorbance_measurement data_analysis Calculate IC50 Values absorbance_measurement->data_analysis end_node End data_analysis->end_node

Workflow for the in vitro MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., PIM-1, VEGFR-2)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized compounds dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer in a 384-well plate.

  • Add the synthesized compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., to measure the amount of ADP produced).

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

G cluster_setup Assay Setup kinase Kinase compound Test Compound kinase->compound substrate Substrate substrate->compound buffer Assay Buffer buffer->compound atp ATP compound->atp incubation Incubation atp->incubation detection Add Detection Reagent incubation->detection readout Measure Signal detection->readout analysis Calculate IC50 readout->analysis

General workflow for an in vitro kinase inhibition assay.

Signaling Pathway

The anticancer activity of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives can be attributed to their ability to interfere with critical signaling pathways involved in cell growth, proliferation, and survival. As inhibitors of kinases like VEGFR-2 and EGFR, these compounds can block downstream signaling cascades.

G cluster_downstream Downstream Signaling cluster_inhibition ligand Growth Factor (e.g., VEGF, EGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) ligand->receptor ras_raf Ras/Raf/MEK/ERK Pathway receptor->ras_raf Activates pi3k_akt PI3K/Akt/mTOR Pathway receptor->pi3k_akt Activates compound 2-Oxo-dihydropyridine Derivative compound->receptor Inhibits proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation apoptosis Apoptosis pi3k_akt->proliferation inhibition_effect Inhibition leads to reduced proliferation and increased apoptosis

Inhibition of receptor tyrosine kinase signaling pathways.

References

Application Note: Synthesis of Kinase Inhibitors Using 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. The incorporation of a trifluoromethyl group at the 6-position can significantly enhance the pharmacological properties of the resulting molecules, including metabolic stability, binding affinity, and cell permeability. This application note details the use of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile as a key intermediate in the synthesis of potent and selective kinase inhibitors, with a focus on targeting p38α MAP kinase and Pim-1 kinase, which are implicated in inflammatory diseases and cancer, respectively.

Synthesis of Dihydropyridine-Based Kinase Inhibitors

The this compound core can be elaborated into a diverse library of kinase inhibitors through various chemical transformations. A common strategy involves a multicomponent reaction to first construct a related dihydropyridine scaffold, which is then further modified.

General Synthetic Scheme

A plausible synthetic route, adapted from methodologies for preparing similar dihydropyridine-based kinase inhibitors, is outlined below. This approach utilizes a one-pot multicomponent reaction.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A Aryl Aldehyde E 2-Oxo-6-(trifluoromethyl)-1,2- dihydropyridine-3-carbonitrile (or related derivative) A->E Multicomponent Reaction B Malononitrile or Ethyl Cyanoacetate B->E C Acetophenone Derivative C->E D Ammonium Acetate D->E F Kinase Inhibitor E->F Further Functionalization

Caption: General workflow for the synthesis of kinase inhibitors.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of dihydropyridine-based kinase inhibitors and are provided as a guide for researchers.

Protocol 1: One-Pot Synthesis of a p38α MAP Kinase Inhibitor Precursor

This protocol is adapted from the multicomponent synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, which have shown potent p38α MAP kinase inhibitory activity.

Materials:

  • Appropriate aromatic aldehyde (1 mmol)

  • Aryl acetophenone (e.g., 2-acetyl-6-trifluoromethylpyridine) (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (8 mmol)

  • Ethanol (20 mL)

Procedure:

  • A mixture of the aromatic aldehyde, aryl acetophenone, malononitrile, and ammonium acetate in ethanol is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 2-oxo-dihydropyridine-3-carbonitrile derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Protocol 2: Synthesis of PIM-1 Kinase Inhibitors

This protocol is based on the synthesis of 4-imidazolyl-6-aryl-2-imino-1,2-dihydropyridine-3-carbonitriles and their 2-oxo isoesters which have demonstrated PIM-1 inhibitory effects.[1]

Materials:

  • Substituted 2-oxo-1,2-dihydropyridine-3-carbonitrile or 2-imino-1,2-dihydropyridine-3-carbonitrile scaffold

  • Appropriate reagents for substitution at the C-3 and C-6 positions (e.g., methylthio or ethylthio imidazole substituent at C-3 and a bromophenyl or benzodioxole substituent at C-6).

Procedure:

  • The synthesis of these derivatives involves the substitution of groups at the C-3 and C-6 positions of the main scaffold.[1]

  • The specific reaction conditions will vary depending on the desired substituents.

Quantitative Data

The following tables summarize the inhibitory activities of representative compounds from similar dihydropyridine-3-carbonitrile scaffolds against their target kinases.

Table 1: p38α MAP Kinase Inhibitory Activity of Dihydropyridine Derivatives [2]

CompoundIC50 (µM)
Derivative 1 0.07
Derivative 2 0.15
Derivative 3 0.23

Table 2: PIM-1 Kinase Inhibitory Activity of Dihydropyridine Derivatives [1]

CompoundIC50 (nM)
Ic 111.01
IIa 115.43
Ia 132.47
IIc 433.71

Signaling Pathways

Kinase inhibitors derived from this compound can modulate key signaling pathways involved in cell proliferation, inflammation, and survival.

p38α MAP Kinase Signaling Pathway

The p38α MAP kinase is a key regulator of cellular responses to inflammatory cytokines and stress signals. Inhibition of p38α can block the production of pro-inflammatory cytokines like TNF-α and IL-6.

G Stress_Cytokines Stress / Inflammatory Cytokines TAK1_MEKK TAK1/MEKKs Stress_Cytokines->TAK1_MEKK MKK3_6 MKK3/6 TAK1_MEKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2_MSK1 MK2/MSK1 p38->MK2_MSK1 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammation_Apoptosis Inflammation / Apoptosis MK2_MSK1->Inflammation_Apoptosis Transcription_Factors->Inflammation_Apoptosis Inhibitor 2-Oxo-dihydropyridine Inhibitor Inhibitor->p38 Inhibition

Caption: p38 MAPK signaling pathway and point of inhibition.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating downstream targets that regulate apoptosis and cell cycle progression. It is often overexpressed in various cancers.

G Cytokines_GrowthFactors Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines_GrowthFactors->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Transcription BAD_p21 BAD / p21 PIM1->BAD_p21 Phosphorylation (Inhibition of Apoptosis) mTOR mTOR PIM1->mTOR Activation Cell_Survival Cell Survival BAD_p21->Cell_Survival Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Inhibitor Dihydropyridine Inhibitor Inhibitor->PIM1 Inhibition

Caption: PIM-1 kinase signaling pathway and point of inhibition.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel kinase inhibitors. Its derivatives have demonstrated potent inhibitory activity against key kinases such as p38α MAP kinase and PIM-1 kinase. The synthetic protocols and biological data presented in this application note provide a solid foundation for researchers to explore the potential of this compound class in the discovery of new therapeutics for cancer and inflammatory diseases. The provided signaling pathway diagrams offer a visual guide to the mechanism of action of these inhibitors.

References

Application Notes and Protocols for 6π-Electrocyclization of Dienyl Isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the 6π-electrocyclization of dienyl isocyanates, a powerful reaction for the synthesis of substituted 2-pyridones. The protocols are primarily based on the work of Cheng et al. (2022), who developed a one-pot Curtius rearrangement and 6π-electrocyclization sequence from dienyl carboxylic acids.[1][2][3][4][5]

Introduction

The 6π-electrocyclization of dienyl isocyanates is a robust and atom-economical method for the synthesis of 2-pyridone scaffolds, which are important structural motifs in natural products and pharmaceuticals.[1][3] This reaction can be carried out under thermal or photochemical conditions, with the stereochemical outcome governed by the Woodward-Hoffman rules.[6][7][8][9] While traditional methods often require harsh conditions, recent advancements have enabled milder reaction protocols.[1] This includes the in-situ generation of dienyl isocyanates from dienyl carboxylic acids via a Curtius rearrangement, followed by a tandem 6π-electrocyclization.[1][2][3][4][5][10] Catalytic approaches, including the use of Lewis acids and photosensitizers, have also been explored to enhance reaction efficiency and control enantioselectivity.[11][12][13][14]

Reaction Mechanism and Stereochemistry

The 6π-electrocyclization is a pericyclic reaction involving the intramolecular cyclization of a 1,3,5-hexatriene system. In the case of dienyl isocyanates, the diene and the isocyanate group constitute the 6π-electron system. The stereochemistry of the ring closure is dependent on the reaction conditions:

  • Thermal Conditions: Under heating, the reaction proceeds through a disrotatory ring closure.[8]

  • Photochemical Conditions: When irradiated with UV light, the reaction follows a conrotatory pathway.[7][9]

The choice of conditions is critical for controlling the stereochemistry of the resulting 2-pyridone, particularly when chiral centers are present.

Experimental Workflow: One-Pot Curtius Rearrangement and 6π-Electrocyclization

The following diagram illustrates the general workflow for the one-pot synthesis of 2-pyridones from dienyl carboxylic acids.

experimental_workflow start Start: Dienyl Carboxylic Acid reagents Add DPPA and Et3N in Toluene start->reagents Step 1 stir Stir at Room Temperature (Formation of Acyl Azide) reagents->stir Step 2 heat1 Heat at 80 °C (Curtius Rearrangement to Isocyanate) stir->heat1 Step 3 heat2 Heat at 100 °C (6π-Electrocyclization) heat1->heat2 Step 4 concentrate Concentrate in vacuo heat2->concentrate Step 5 purify Purification (e.g., Chromatography) concentrate->purify Step 6 product Product: 2-Pyridone purify->product Final Product

Caption: General experimental workflow for the one-pot synthesis of 2-pyridones.

Detailed Experimental Protocol

This protocol is adapted from the procedure reported by Cheng et al. for the synthesis of substituted 2-pyridones.[1]

Materials:

  • Dienyl carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.0 equiv)

  • Triethylamine (Et3N) (1.5 equiv; 2.5 equiv if the starting acid is an HCl salt)

  • Toluene (PhMe) (0.18 M)

  • Nitrogen (N2) gas

  • Reaction vial with a sealed cap

  • Heating block or oil bath

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • To a reaction vial under a nitrogen atmosphere, add the dienyl carboxylic acid (1.0 equiv) and diphenylphosphoryl azide (DPPA, 1.0 equiv) to toluene (0.18 M).

  • Add triethylamine (Et3N, 1.5 equiv). If the starting carboxylic acid is an HCl salt, use 2.5 equivalents of Et3N.

  • Stir the resulting solution at room temperature for 16-17 hours to facilitate the formation of the acyl azide.

  • Place the vial in a pre-heated heating block or oil bath at 80 °C. Keep the N2 inlet needle in the vial for approximately 30 minutes to allow for the safe escape of nitrogen gas generated during the Curtius rearrangement.

  • After 30 minutes, remove the N2 inlet needle and seal the vial.

  • Increase the temperature to 100 °C and continue heating for 6-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate it in vacuo to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-pyridone.

Signaling Pathway Diagram: Reaction Mechanism

The following diagram illustrates the key steps in the transformation of a dienyl carboxylic acid to a 2-pyridone.

reaction_mechanism acid Dienyl Carboxylic Acid azide Acyl Azide Intermediate acid->azide + DPPA, Et3N (rt, 17h) isocyanate Dienyl Isocyanate azide->isocyanate Heat (80 °C) (Curtius Rearrangement) - N2 cyclized Cyclized Intermediate isocyanate->cyclized Heat (100 °C) (6π-Electrocyclization) pyridone 2-Pyridone cyclized->pyridone Tautomerization/ Aromatization

Caption: Reaction mechanism from dienyl carboxylic acid to 2-pyridone.

Quantitative Data Summary

The efficiency of the 6π-electrocyclization is influenced by the substitution pattern of the dienyl carboxylic acid.[1][2] Dienyl isocyanates generated from aliphatic acids have been found to be more reactive than their aromatic counterparts.[2][3][5] The following table summarizes representative data from the literature.

EntrySubstrate (Dienyl Carboxylic Acid)Reaction Time (h) at 100 °CYield (%)Reference
1(E)-2,4-Pentadienoic acid2475[1]
2(2E,4E)-Hexa-2,4-dienoic acid2482[1]
32-((1E,3E)-buta-1,3-dien-1-yl)benzoic acid2445[1]
42-Cyclohexenylacrylic acid691[1]
53-Cyclohexenylacrylic acid2460[1]

Applications in Drug Development

The 2-pyridone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The ability to rapidly synthesize a diverse range of substituted 2-pyridones through this one-pot protocol makes it a valuable tool for:

  • Lead Generation: Efficiently creating libraries of novel 2-pyridone derivatives for high-throughput screening.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substitution pattern on the pyridone ring to optimize biological activity.

  • Total Synthesis: As a key step in the synthesis of complex natural products containing the 2-pyridone motif.[10]

Safety Precautions

  • Azide Intermediates: Acyl azides are potentially explosive. Although this protocol involves their in-situ formation and consumption, care should be taken to avoid their isolation and to handle the reaction mixture with appropriate safety measures (e.g., using a blast shield).

  • Diphenylphosphoryl Azide (DPPA): DPPA is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • High Temperatures: The reaction requires heating to 100 °C. Use a reliable heating mantle or oil bath and monitor the temperature carefully.

  • Pressure Build-up: The initial heating step at 80 °C is designed to release nitrogen gas. Ensure the system is not completely sealed during this phase to prevent pressure build-up.

By following these protocols and safety guidelines, researchers can effectively utilize the 6π-electrocyclization of dienyl isocyanates for the synthesis of a wide array of substituted 2-pyridones for various applications in chemical research and drug development.

References

Application Notes and Protocols for the Regioselective O-Allylic Substitution of 2-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The regioselective functionalization of 2-pyridone scaffolds is a critical endeavor in medicinal chemistry and drug development. The tautomeric nature of 2-pyridones presents a significant synthetic challenge, often leading to a mixture of N- and O-alkylated products. However, achieving selective O-allylic substitution is of particular interest as it imparts aromaticity to the pyridine ring, which can significantly influence the compound's biological activity and pharmacokinetic properties. The resulting 2-allyloxypyridine moieties are key components in a variety of biologically active molecules.

Recent research has demonstrated that O-alkylated pyridone derivatives can act as potent and selective inhibitors of various protein kinases. For instance, certain O-alkylated pyridines have been identified as competitive and non-competitive inhibitors of PIM-1 kinase, a proto-oncogene involved in cell survival and proliferation, inducing caspase-activated apoptosis in cancer cell lines.[1][2] Furthermore, the structural motif of an ether linkage at the 2-position of a pyridine or related heterocycle is present in molecules designed as inhibitors of Janus kinases (JAKs), suggesting the potential for O-allyl 2-pyridone derivatives to modulate the JAK-STAT signaling pathway.[3] This pathway is a crucial regulator of immune responses, and its dysregulation is implicated in various inflammatory diseases and cancers. The development of selective O-allylation methods is therefore a key step towards the synthesis of novel therapeutics targeting these pathways.

This document provides detailed protocols for three distinct and effective methods for the regioselective O-allylic substitution of 2-pyridone derivatives: an organocatalytic approach using Morita-Baylis-Hillman (MBH) carbonates, a palladium-catalyzed reaction, and a Brønsted acid-catalyzed carbenoid insertion. These methods offer a range of options to accommodate different substrate scopes and functional group tolerances.

Experimental Protocols

Protocol 1: Organocatalytic Regioselective O-Allylic Substitution of 3-Hydroxy-2-pyridones

This protocol describes a nucleophilic amine-catalyzed regioselective O-allylic substitution of N-substituted 3-hydroxy-2-pyridones with Morita-Baylis-Hillman (MBH) carbonates.[3]

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine 3-hydroxy-2-pyridone (1.0 equiv), MBH carbonate (1.2 equiv), and amine catalyst (20 mol%) in a reaction vial. Solvent Add anhydrous solvent (e.g., CH2Cl2) under an inert atmosphere (N2 or Ar). Reactants->Solvent Stir Stir the mixture vigorously at room temperature. Solvent->Stir Monitor Monitor reaction progress by TLC until the starting material is consumed. Stir->Monitor Quench Quench the reaction with saturated aqueous NH4Cl solution. Monitor->Quench Extract Extract with an organic solvent (e.g., CH2Cl2 or EtOAc). Quench->Extract Dry Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Extract->Dry Purify Purify the crude product by column chromatography on silica gel. Dry->Purify

Caption: Workflow for Organocatalytic O-Allylation.

Materials:

  • N-substituted 3-hydroxy-2-pyridone (1.0 equiv)

  • Morita-Baylis-Hillman (MBH) carbonate (1.2 equiv)

  • Amine catalyst (e.g., DABCO, 20 mol%)

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (N2 or Argon), add the N-substituted 3-hydroxy-2-pyridone (e.g., 0.5 mmol, 1.0 equiv), the MBH carbonate (0.6 mmol, 1.2 equiv), and the amine catalyst (0.1 mmol, 20 mol%).

  • Add anhydrous CH2Cl2 (2.0 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 2-pyridone starting material is fully consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).

  • Transfer the mixture to a separatory funnel and extract with CH2Cl2 (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired O-allylic substituted 2-pyridone derivative.

Protocol 2: Palladium-Catalyzed Regioselective O-Alkylation of 2-Pyridones

This protocol outlines a palladium-catalyzed approach for the regioselective O-alkylation of 2-pyridones, leveraging a coordination effect between the palladium catalyst and the nitrogen atom of the pyridine ring.

Materials:

  • 2-Pyridone derivative (1.0 equiv)

  • Allylic carbonate or acetate (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine the 2-pyridone derivative (e.g., 0.5 mmol, 1.0 equiv), the palladium catalyst (0.025 mmol, 5 mol%), and the base (1.0 mmol, 2.0 equiv).

  • Add anhydrous solvent (3.0 mL).

  • Add the allylic carbonate or acetate (0.75 mmol, 1.5 equiv) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure O-allylated product.

Protocol 3: TfOH-Catalyzed Regioselective O-Alkylation with Diazo Compounds

This protocol describes a metal-free, Brønsted acid-catalyzed method for the highly regioselective O-alkylation of 2-pyridones via a carbenoid insertion mechanism.[2][4]

Materials:

  • 2-Pyridone derivative (1.0 equiv)

  • Diazo compound (e.g., ethyl 2-aryldiazoacetate, 1.1 equiv)

  • Triflic acid (TfOH, 10 mol%)

  • Anhydrous solvent (e.g., 1,2-dichloroethane, DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of the 2-pyridone derivative (e.g., 0.3 mmol, 1.0 equiv) in anhydrous DCE (3.0 mL) in a reaction vial, add triflic acid (0.03 mmol, 10 mol%).

  • Slowly add a solution of the diazo compound (0.33 mmol, 1.1 equiv) in anhydrous DCE (1.0 mL) to the reaction mixture at room temperature over a period of 10-15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous NaHCO3 solution until the gas evolution ceases.

  • Extract the mixture with CH2Cl2 (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated 2-pyridone.

Data Presentation

Table 1: Comparison of Regioselective O-Allylic Substitution Methodologies

MethodCatalyst/ReagentTypical YieldsRegioselectivity (O:N)Key Advantages
Organocatalytic Amine catalyst (e.g., DABCO) / MBH Carbonate51-91%[3]High (often exclusively O)Mild conditions, metal-free, good functional group tolerance.[3]
Palladium-Catalyzed Pd(PPh3)4 / Allylic carbonateModerate to HighGood to ExcellentBroad substrate scope, well-established methodology.
TfOH-Catalyzed TfOH / Diazo compoundGood>99:1[2][4]Metal-free, extremely high regioselectivity, mild conditions.[2][4]

Factors Influencing Regioselectivity

The regiochemical outcome of the allylation of 2-pyridones (O- versus N-alkylation) is influenced by a multitude of factors. Understanding and controlling these factors is key to achieving the desired product.

cluster_factors Influencing Factors Regioselectivity Regioselectivity (O- vs. N-Allylation) Catalyst Catalyst/Reagent Regioselectivity->Catalyst Coordination effects (Pd) Hard/Soft Acid-Base principles Solvent Solvent Polarity Regioselectivity->Solvent Polar solvents can favor N-alkylation Base Counter-ion/Base Regioselectivity->Base Nature of the counter-ion (e.g., Ag+ vs. Na+) Substrate Substrate Sterics & Electronics Regioselectivity->Substrate Steric hindrance around N or O Electron-donating/withdrawing groups

Caption: Factors Influencing O- vs. N-Allylation.

Potential Signaling Pathway Application: JAK-STAT Inhibition

O-substituted 2-pyridone derivatives are being investigated as inhibitors of the JAK-STAT signaling pathway. This pathway is critical for transducing signals from cytokines and growth factors, thereby regulating cellular processes like proliferation, differentiation, and immune response. Aberrant JAK-STAT signaling is a hallmark of many cancers and autoimmune diseases. O-allyl 2-pyridones can be designed to act as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation and subsequent activation of STAT proteins.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates pJAK P-JAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT P-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocates to Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Regulates Transcription O_Allyl_Pyridone O-Allyl-2-Pyridone (Inhibitor) O_Allyl_Pyridone->JAK Inhibits (ATP-competitive) Cytokine Cytokine Cytokine->Receptor Binds

Caption: Inhibition of the JAK-STAT Pathway.

References

Application Notes and Protocols: 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is a highly functionalized heterocyclic compound poised to be a valuable building block in medicinal chemistry and materials science. The presence of a trifluoromethyl group imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 2-pyridone core is a "privileged structure" found in numerous pharmaceuticals with a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[2] The nitrile and oxo functionalities offer multiple reactive sites for the synthesis of diverse fused heterocyclic systems. These notes provide an overview of its potential applications and generalized protocols for its use in the synthesis of novel heterocyclic compounds.

Potential Applications

Derivatives of the 2-oxo-pyridine scaffold have shown significant biological activities. The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance efficacy.

  • Anticancer Agents: The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a known inhibitor of key enzymes in cancer cell proliferation, such as p38α MAP kinase.[3]

  • Antimicrobial Agents: Various derivatives of pyridin-2(1H)-one exhibit broad-spectrum activity against pathogenic bacteria and fungi.[2]

  • Agrochemicals: The trifluoromethyl-pyridine moiety is present in various pesticides and herbicides, suggesting potential applications in agriculture.[1]

  • Neurological Disorders: The core structure is being investigated for the development of drugs targeting neurological disorders.[1]

Synthesis of the Building Block

Disclaimer: The following protocol is a representative procedure based on the synthesis of analogous compounds and may require optimization.

Proposed Synthetic Pathway

A likely synthesis would involve the condensation of a trifluoromethyl-containing β-ketoester or equivalent with cyanoacetamide in the presence of a base.

G reagent1 Ethyl 4,4,4-trifluoroacetoacetate intermediate Intermediate (unisolated) reagent1->intermediate reagent2 Cyanoacetamide reagent2->intermediate base Piperidine (catalyst) Ethanol (solvent) base->intermediate product This compound intermediate->product Cyclization

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in absolute ethanol, add cyanoacetamide (1 equivalent).

  • Addition of Catalyst: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry under vacuum.

  • Purification: If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Application in the Synthesis of Fused Heterocyclic Compounds

The this compound scaffold is an excellent starting material for the construction of various fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are of significant interest in drug discovery.[4]

Disclaimer: The following protocols are generalized from procedures for analogous 2-oxo-pyridine-3-carbonitriles and will likely require optimization for the specific substrate.

Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This protocol describes the synthesis of a fused pyrimidine ring, a common scaffold in kinase inhibitors.

G start This compound product 4-Amino-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one start->product reagent Formamide reagent->product

Caption: Synthesis of a pyrido[2,3-d]pyrimidine derivative.

  • Reaction Setup: In a round-bottom flask, mix this compound (1 equivalent) with an excess of formamide (10-15 equivalents).

  • Reaction Conditions: Heat the mixture at 150-160 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure product.

Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol outlines the synthesis of a fused pyrazole ring system.

  • O-Alkylation:

    • Suspend this compound (1 equivalent) and potassium carbonate (1.5 equivalents) in dry acetone.

    • Add dimethyl sulfate (1.2 equivalents) dropwise.

    • Stir the mixture at room temperature for 12-18 hours.

    • Filter off the inorganic salts and evaporate the solvent to obtain the 2-methoxy-6-(trifluoromethyl)nicotinonitrile intermediate.

  • Cyclization with Hydrazine:

    • Dissolve the intermediate from the previous step in ethanol.

    • Add hydrazine hydrate (2-3 equivalents).

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash with cold ethanol and dry to obtain the desired 3-amino-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine.

Quantitative Data from Analogous Compounds

The following table summarizes reaction conditions and yields for the synthesis of fused heterocycles from analogous 2-oxo-pyridine-3-carbonitriles. This data can serve as a starting point for optimizing reactions with the title compound.

Starting Material AnalogueReagentsProduct TypeReaction ConditionsYield (%)Reference
4-Methyl-2-phenyl-6-oxo-1,6-dihydropyridine-5-carbonitrileArylidene malononitrileIsoquinolineReflux, 6h60%[4]
6-Amino-4-methyl-2-phenylnicotinonitrileEthyl acetoacetatePyrido[2,3-d]pyrimidineReflux, 8h65%[4]
6-Amino-4-methyl-2-phenylnicotinonitrileFormic acidPyrido[2,3-d]pyrimidineReflux, 4h70%[4]
6-Hydrazinyl-4-methyl-2-phenylnicotinonitrileAcetic acidPyrazolo[3,4-b]pyridineReflux, 6h60%[4]

Conclusion

This compound represents a promising and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. Its reactive functionalities allow for the construction of fused ring systems with significant potential in drug discovery and materials science. The provided protocols, based on established chemistry of similar scaffolds, offer a solid foundation for researchers to explore the synthetic utility of this compound. Further investigation into the biological activities of its derivatives is warranted and expected to yield compounds with valuable therapeutic properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is a variation of the Guareschi-Thorpe reaction. This is a multicomponent reaction involving the condensation of ethyl 4,4,4-trifluoroacetoacetate, malononitrile (or a precursor like cyanoacetamide), and an ammonia source.

Q2: What are the key starting materials for this synthesis?

A2: The essential starting materials are:

  • Ethyl 4,4,4-trifluoroacetoacetate: Provides the trifluoromethyl group and a portion of the pyridine ring backbone.

  • Malononitrile or Cyanoacetamide: Acts as the source for the carbonitrile group and the remaining atoms of the pyridine ring.

  • Ammonia Source: Typically ammonium acetate or ammonium carbonate, which facilitates the ring closure to form the pyridone.

Q3: What is a "green" or environmentally friendly approach to this synthesis?

A3: A greener approach involves using a mixture of water and ethanol as the solvent and ammonium carbonate as the ammonia source and catalyst. This method minimizes the use of volatile organic solvents and can simplify product isolation as the product often precipitates from the reaction mixture.[1]

Q4: What are the typical reaction conditions?

A4: Reaction conditions can vary, but a general guideline is heating the reactants in a suitable solvent (such as ethanol, or a water/ethanol mixture) in the presence of a basic catalyst (like piperidine or an ammonium salt) at reflux temperature for several hours.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Increase reaction time and/or temperature. Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Ineffective catalyst.Use a fresh source of the catalyst (e.g., ammonium acetate, ammonium carbonate, or piperidine). The amount of catalyst can also be optimized; for instance, with ammonium carbonate, a 2:1 molar ratio relative to the limiting reagent is often effective.[1]
Poor quality of starting materials.Verify the purity of ethyl 4,4,4-trifluoroacetoacetate and malononitrile/cyanoacetamide. Impurities can interfere with the reaction.
Formation of a Major Side Product Hydrolysis of the nitrile group to an amide or carboxylic acid.Use anhydrous solvents and reagents if possible. Minimize the reaction time once the product has formed. Purification by column chromatography can separate the desired nitrile from the hydrolyzed byproducts.
Formation of a pyrone instead of a pyridone.This can occur if the ammonia source is not effectively incorporated. Ensure a sufficient excess of the ammonium salt is used. Using cyanoacetamide directly instead of generating it in situ from ethyl cyanoacetate and ammonia can sometimes favor pyridone formation.[2]
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.If the product does not precipitate upon cooling, try adding cold water to induce precipitation. Extraction with a suitable organic solvent followed by evaporation may be necessary.
Product is an oil or a waxy solid.Trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce crystallization. Purification by column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., ethyl acetate/hexane) is a reliable method for obtaining pure product.
Reaction Mixture Turns Dark/Polymerization High reaction temperatures or prolonged reaction times.Optimize the reaction temperature and time. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that lead to discoloration.

Experimental Protocols

Protocol 1: Guareschi-Thorpe Synthesis using Ammonium Carbonate (Green Chemistry Approach)

This protocol is adapted from an advanced, environmentally friendly version of the Guareschi-Thorpe reaction.[1]

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Malononitrile

  • Ammonium Carbonate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl 4,4,4-trifluoroacetoacetate (1 mmol), malononitrile (1 mmol), and ammonium carbonate (2 mmol).

  • Add a 1:1 mixture of ethanol and water (e.g., 2 mL total).

  • Stir the mixture vigorously and heat to 80°C.

  • Maintain the reaction at this temperature, monitoring its progress by TLC. The electron-withdrawing trifluoromethyl group is expected to accelerate the reaction rate.[1]

  • Upon completion, the product is likely to precipitate from the reaction mixture as a solid.

  • Cool the flask in an ice bath to maximize precipitation.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

Data Presentation: Influence of Nitrogen Source on Yield (Illustrative)

The choice of the ammonia source can significantly impact the reaction yield. The following table summarizes typical findings for similar pyridone syntheses.

EntryNitrogen SourceSolventTemperature (°C)Time (h)Yield (%)
1Ammonium AcetateEthanolReflux675
2Ammonium CarbonateH₂O:EtOH (1:1)80390
3Piperidine (catalytic)EthanolReflux870
4Ammonia (gas)EthanolRoom Temp2465

Note: This data is illustrative and based on general trends observed in Guareschi-Thorpe reactions. Actual yields may vary.

Visualizations

Experimental Workflow

experimental_workflow Workflow for the Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactant_1 Ethyl 4,4,4-trifluoroacetoacetate Reaction_Vessel Combine Reactants in EtOH/H₂O Reactant_1->Reaction_Vessel Reactant_2 Malononitrile Reactant_2->Reaction_Vessel Catalyst Ammonium Carbonate Catalyst->Reaction_Vessel Heating Heat to 80°C Reaction_Vessel->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool in Ice Bath Monitoring->Cooling Reaction Complete Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold H₂O and EtOH Filtration->Washing Drying Dry Under Vacuum Washing->Drying Product Pure Product Drying->Product

Caption: A typical workflow for the synthesis of the target compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Flowchart for Low Yield Start Low or No Yield Check_Reaction_Completion Is the reaction complete by TLC? Start->Check_Reaction_Completion Incomplete Increase reaction time/temperature Check_Reaction_Completion->Incomplete No Complete Check Work-up Procedure Check_Reaction_Completion->Complete Yes Check_Reagents Verify starting material purity and catalyst activity Incomplete->Check_Reagents Workup_Issue Is the product soluble in the solvent? Complete->Workup_Issue Soluble Induce precipitation or extract Workup_Issue->Soluble Yes Insoluble Check for side reactions Workup_Issue->Insoluble No Side_Reactions Analyze byproducts (e.g., by NMR, MS) Insoluble->Side_Reactions Hydrolysis Use anhydrous conditions Side_Reactions->Hydrolysis Pyrone_Formation Increase ammonia source Side_Reactions->Pyrone_Formation Reagent_Issue Use purified reagents and fresh catalyst Check_Reagents->Reagent_Issue

Caption: A logical guide for troubleshooting low product yield.

References

Technical Support Center: Overcoming Solubility Issues with 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with "2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile" in organic solvents. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data is limited, the presence of the trifluoromethyl group, a strong electron-withdrawing group, suggests that the compound may have enhanced solubility in certain organic solvents compared to its non-fluorinated analogs.[1][2] The pyridinone core with its capacity for hydrogen bonding, alongside the polar nitrile group, indicates that solubility will be highly dependent on the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor. It is expected to be soluble in some organic solvents.[3]

Q2: I am observing poor solubility in my chosen organic solvent. What are the initial troubleshooting steps?

A2: If you are encountering solubility issues, we recommend a systematic approach. Start by verifying the purity of the compound and the solvent. Ensure the solvent is anhydrous if required for your reaction. Next, consider gentle heating and agitation (e.g., vortexing or sonication) to facilitate dissolution. If the compound remains insoluble, a change in solvent or the use of a co-solvent system is recommended.

Q3: Can pH adjustment improve the solubility of this compound?

A3: The 1,2-dihydropyridine-3-carbonitrile moiety contains an acidic N-H proton. Therefore, in the presence of a suitable base, the compound can be deprotonated to form a salt. This salt form is often significantly more soluble in polar organic solvents. A screening of non-nucleophilic organic bases or inorganic bases may be beneficial.

Troubleshooting Guide

Issue 1: The compound is not dissolving in a non-polar solvent (e.g., hexane, toluene).
  • Cause: The molecule possesses significant polarity due to the cyano and oxo groups, as well as the potential for hydrogen bonding. Non-polar solvents are unlikely to effectively solvate this compound.

  • Solution: Switch to a more polar solvent. Refer to the solvent selection table below for guidance.

Issue 2: The compound has low solubility in a polar aprotic solvent (e.g., acetone, ethyl acetate).
  • Cause: While these solvents are polar, they may not be optimal for disrupting the crystal lattice energy of the solid compound.

  • Solution 1: Co-solvency. Add a small percentage of a more polar, hydrogen-bond-donating solvent like methanol or ethanol, or a stronger polar aprotic solvent like DMSO or DMF. This can significantly enhance solubility.

  • Solution 2: Heating. Gently warm the mixture to increase the kinetic energy of the solvent molecules, which can help overcome the intermolecular forces in the solid.

  • Solution 3: Sonication. Use an ultrasonic bath to provide energy for breaking up solid aggregates and enhancing dissolution.

Issue 3: The compound is intended for a reaction that is incompatible with highly polar solvents like DMSO or DMF.
  • Cause: Reaction constraints limit the choice of solvents.

  • Solution 1: Test a range of mid-polarity solvents. Solvents like acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) might offer a compromise between solubility and reaction compatibility.

  • Solution 2: pH Adjustment. If your reaction conditions permit, the addition of a non-nucleophilic base to form a soluble salt in situ could be a viable strategy.

Data Presentation: Qualitative Solubility Profile

The expected solubility of this compound in common organic solvents is summarized below. This table is based on general principles of polarity and functional group interactions. Experimental verification is recommended.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateStrong dipole-dipole interactions and ability to accept hydrogen bonds.
Polar Protic Methanol, EthanolModerateCan act as hydrogen bond donors and acceptors.
Ethers THF, DioxaneModerate to LowModerate polarity.
Halogenated Dichloromethane (DCM)Moderate to LowModerate polarity.
Esters Ethyl AcetateLowModerate polarity but weaker hydrogen bond accepting capability.
Aromatic Hydrocarbons TolueneVery LowPrimarily non-polar interactions.
Aliphatic Hydrocarbons Hexane, HeptaneInsolubleNon-polar nature is incompatible with the polar compound.

Experimental Protocols

Protocol 1: Solubility Screening using Co-solvents
  • Preparation: Dispense 1 mg of this compound into several small vials.

  • Initial Solvent Addition: To each vial, add 100 µL of the primary solvent (e.g., ethyl acetate, THF).

  • Observation: Vortex each vial for 30 seconds and visually inspect for undissolved solid.

  • Co-solvent Titration: To the vials with remaining solid, add a co-solvent (e.g., DMSO, methanol) in 10 µL increments.

  • Agitation and Observation: After each addition, vortex for 30 seconds and observe the solubility.

  • Quantification (Optional): Continue adding the co-solvent until complete dissolution is observed to determine the approximate required co-solvent ratio.

Protocol 2: Solubility Enhancement via pH Adjustment
  • Dispersion: Suspend 5 mg of the compound in 1 mL of a suitable organic solvent (e.g., THF, acetonitrile).

  • Base Selection: Choose a non-nucleophilic base compatible with your experimental design (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or cesium carbonate).[4]

  • Base Addition: Add the base dropwise while stirring the suspension.

  • Observation: Monitor for the dissolution of the solid, which indicates the formation of a more soluble salt.

  • Caution: Be mindful that the formation of the salt may alter the reactivity and other properties of the compound.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound is insoluble check_purity Verify compound and solvent purity start->check_purity initial_methods Apply initial methods: - Agitation (Vortex) - Gentle Heating - Sonication check_purity->initial_methods is_soluble1 Is the compound soluble? initial_methods->is_soluble1 change_solvent Select a more polar solvent (refer to solubility table) is_soluble1->change_solvent No end_success Success: Compound is dissolved is_soluble1->end_success Yes is_soluble2 Is the compound soluble? change_solvent->is_soluble2 cosolvency Implement co-solvency protocol is_soluble2->cosolvency No is_soluble2->end_success Yes is_soluble3 Is the compound soluble? cosolvency->is_soluble3 ph_adjustment Consider pH adjustment protocol is_soluble3->ph_adjustment No is_soluble3->end_success Yes is_soluble4 Is the compound soluble? ph_adjustment->is_soluble4 is_soluble4->end_success Yes end_fail Consult further literature for advanced solubilization techniques is_soluble4->end_fail No

Caption: Troubleshooting workflow for addressing solubility issues.

G Experimental Workflow: Co-solvency Method cluster_setup Preparation cluster_process Process cluster_outcome Outcome prep1 Weigh 1 mg of compound prep2 Add 100 µL of primary solvent prep1->prep2 vortex1 Vortex for 30s prep2->vortex1 observe1 Visually inspect for undissolved solid vortex1->observe1 decision Solid remaining? observe1->decision add_cosolvent Add 10 µL of co-solvent decision->add_cosolvent Yes success Complete Dissolution Achieved decision->success No vortex2 Vortex for 30s add_cosolvent->vortex2 observe2 Visually inspect vortex2->observe2 observe2->decision

Caption: Experimental workflow for the co-solvency method.

References

Technical Support Center: Optimization of Trifluoromethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylpyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing trifluoromethylpyridines?

There are three main strategies for the synthesis of trifluoromethylpyridine derivatives:

  • Halogen Exchange (Halex) Reaction: This is a classical and widely used industrial method. It involves the substitution of chlorine atoms in a trichloromethyl group with fluorine atoms by reacting a (trichloromethyl)pyridine compound with hydrogen fluoride (HF).[1][2] This reaction is typically catalyzed by a metal halide.[1][2]

  • Building Block Approach: This method involves constructing the pyridine ring from a building block that already contains a trifluoromethyl group.[3][4]

  • Direct C-H Trifluoromethylation: This modern approach directly introduces a trifluoromethyl group onto the pyridine ring.[5][6][7] This can be achieved through various methods, including those using trifluoromethylating reagents like Togni's or Umemoto's reagents, often in combination with photoredox catalysis.[8]

Q2: I am experiencing low yields in my trifluoromethylation reaction starting from a (trichloromethyl)pyridine. What are the common causes and how can I troubleshoot this?

Low yields in this synthesis can stem from several factors. Here is a troubleshooting guide:

Possible CauseSuggested Solutions
Suboptimal Reaction Temperature Gradually increase the reaction temperature. For liquid-phase reactions with HF, temperatures are typically in the range of 150°C to 250°C.[2][9] Be cautious, as temperatures above 250°C can lead to decomposition.[2]
Inadequate Catalyst Activity or Loading Ensure the catalyst (e.g., FeCl₃, SbCl₃) is fresh and anhydrous.[2][10] Increase the catalyst loading in small increments. Common loadings range from 0.1 to 20 mole percent.[1]
Insufficient Pressure For reactions with HF, superatmospheric pressure (5 to 1200 psig) is often required to maintain the reactants in the liquid phase and improve efficiency.[2] Ensure your reactor is properly sealed.
Incomplete Reaction Increase the reaction time. These reactions can take anywhere from 1 to 48 hours to complete.[1] Monitor the reaction progress using appropriate analytical techniques like GC or NMR.
Poor Quality of Starting Materials Verify the purity of your (trichloromethyl)pyridine starting material and the anhydrous nature of the hydrogen fluoride.

Q3: How can I control the regioselectivity of direct C-H trifluoromethylation of pyridine?

Controlling regioselectivity in direct C-H trifluoromethylation is a significant challenge due to the high reactivity of the trifluoromethyl radical.[7][11] However, several strategies can be employed:

  • N-Oxide Strategy: Conversion of the pyridine to its N-oxide can direct trifluoromethylation to the C2 and C6 positions.

  • Pyridinium Salt Activation: Formation of an N-methylpyridinium salt has been shown to be an effective strategy for achieving highly regioselective C-H trifluoromethylation.[5]

  • Directing Groups: The use of a directing group can guide the trifluoromethylation to a specific position, although this may require additional synthetic steps for installation and removal.

  • Hydrosilylation Activation: A method involving hydrosilylation of the pyridine ring can lead to selective trifluoromethylation at the 3-position.[6][11]

Q4: What are the key safety precautions when working with hydrogen fluoride (HF) for trifluoromethylpyridine synthesis?

Hydrogen fluoride is an extremely corrosive and toxic substance that requires stringent safety protocols.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including a full-face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat.

  • Ventilation: All work with HF must be conducted in a certified chemical fume hood.

  • Specialized Equipment: Use reactors and equipment made of materials resistant to HF, such as nickel alloys or polyethylene.[9]

  • Emergency Preparedness: Have a calcium gluconate antidote gel readily available in case of skin contact. Ensure all personnel are trained in its use and in emergency procedures for HF exposure.

Troubleshooting Guides

Issue 1: Formation of Multi-chlorinated By-products in Vapor-Phase Synthesis

In vapor-phase reactions involving chlorination of picolines, the formation of multi-chlorinated by-products is a common issue.[3][4]

Troubleshooting Workflow:

G start High levels of multi-chlorinated by-products detected q1 Is the molar ratio of chlorine gas to picoline optimized? start->q1 s1 Decrease the molar ratio of chlorine gas. q1->s1 No q2 Is the reaction temperature too high? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Gradually lower the reaction temperature. q2->s2 Yes end By-product formation minimized. q2->end No a2_yes Yes a2_no No s2->end G start Incomplete Buchwald-Hartwig Amination q1 Is the catalyst (e.g., Palladium) fresh and handled under inert atmosphere? start->q1 s1 Use fresh catalyst and ensure proper inert atmosphere techniques. q1->s1 No q2 Is the phosphine ligand appropriate and not degraded? q1->q2 Yes s1->q2 s2 Consider using a more robust ligand. Verify ligand purity. q2->s2 No q3 Are the reaction temperature and time sufficient? q2->q3 Yes s2->q3 s3 Increase reaction temperature and/or time. Monitor reaction progress. q3->s3 No end Reaction goes to completion. q3->end Yes s3->end G reactant 2,3-dichloro-5-(trichloromethyl)pyridine product 2,3-dichloro-5-(trifluoromethyl)pyridine reactant->product Heat reagents Anhydrous HF, Catalyst reagents->product

References

"2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of the compound, it is recommended to store it in a cool, dry place, away from direct sunlight and heat sources. The container should be tightly sealed to prevent moisture absorption and exposure to air. It is also advisable to store it separately from incompatible substances such as strong oxidizing agents and bases.

Q2: What are the potential stability issues I should be aware of when working with this compound?

A2: this compound may be susceptible to degradation under certain conditions. The primary concerns are hydrolysis of the nitrile group and degradation of the 2-pyridone ring. These issues can be exacerbated by exposure to harsh acidic or basic conditions, high temperatures, and strong light. The trifluoromethyl group generally enhances the metabolic stability of the pyridine ring due to the strength of the carbon-fluorine bond.[1]

Q3: What are the likely degradation products of this compound?

A3: Based on the structure, the most probable degradation products arise from the hydrolysis of the nitrile group. Under acidic or basic conditions, the nitrile can hydrolyze to form the corresponding carboxamide (2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide) and subsequently the carboxylic acid (2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid).[2][3][4] Severe conditions may lead to the degradation of the pyridone ring itself.

Q4: How does the trifluoromethyl group affect the stability of the molecule?

A4: The trifluoromethyl (CF3) group is strongly electron-withdrawing, which can influence the electron density of the pyridine ring and affect its reactivity.[5][6] The C-F bond is very strong, which generally increases the metabolic stability of the molecule by making it more resistant to oxidative cleavage.[1] However, the electron-withdrawing nature of the CF3 group can activate adjacent positions on the pyridine ring towards nucleophilic attack under certain conditions.[5]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Loss of compound purity over time in storage. Improper storage conditions (exposure to moisture, air, light, or heat).Store the compound in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Unexpected peaks in HPLC analysis of a sample solution. Degradation of the compound in the chosen solvent or under ambient light.Prepare solutions fresh before use. Use high-purity solvents and protect solutions from light by using amber vials or covering them with aluminum foil. Investigate the stability of the compound in the analytical solvent.
Low yield or formation of byproducts in reactions. Instability of the compound under the reaction conditions (e.g., strong acid or base, high temperature).If possible, use milder reaction conditions. Perform a stability study of the compound under the proposed reaction conditions without other reagents to assess its stability.
Inconsistent experimental results. Degradation of the stock solution.Prepare fresh stock solutions for each set of experiments. If a stock solution must be stored, store it at a low temperature (-20°C or -80°C) and for a limited time. Perform a quick purity check of the stock solution before use.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[7][8][9][10][11]

1. Acidic Hydrolysis:

  • Procedure: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a solution of 0.1 M hydrochloric acid. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and analyze by HPLC.

2. Basic Hydrolysis:

  • Procedure: Dissolve the compound in a solution of 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Analysis: At each time point, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M hydrochloric acid), and analyze by HPLC.

3. Oxidative Degradation:

  • Procedure: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light, for a defined period.

  • Analysis: At each time point, withdraw an aliquot and analyze by HPLC.

4. Thermal Degradation:

  • Procedure: Store the solid compound in a temperature-controlled oven (e.g., at 70°C) for a defined period.

  • Analysis: At each time point, dissolve a sample of the stressed solid in a suitable solvent and analyze by HPLC.

5. Photolytic Degradation:

  • Procedure: Expose a solution of the compound (in a photostable solvent) and the solid compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Analysis: At defined time points, analyze the solution and a dissolved sample of the solid by HPLC. A dark control sample should be stored under the same conditions but protected from light.

HPLC Method for Stability Analysis

This method can be used as a starting point for the analysis of this compound and its potential degradation products.[12][13][14][15]

Parameter Condition
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or a more specific wavelength).
Injection Volume 10 µL

Visualizations

cluster_workflow Experimental Workflow for Forced Degradation Study start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/ Quench sample->neutralize analyze HPLC Analysis neutralize->analyze end Identify Degradation Products & Pathways analyze->end

Caption: Workflow for conducting a forced degradation study.

cluster_pathway Potential Degradation Pathway via Hydrolysis parent 2-Oxo-6-(trifluoromethyl)-1,2- dihydropyridine-3-carbonitrile amide 2-Oxo-6-(trifluoromethyl)-1,2- dihydropyridine-3-carboxamide parent->amide Hydrolysis (Acid/Base) ring_opening Ring-Opened Products parent->ring_opening Severe Degradation (e.g., Strong Oxidation) acid 2-Oxo-6-(trifluoromethyl)-1,2- dihydropyridine-3-carboxylic acid amide->acid Further Hydrolysis (Acid/Base)

Caption: Potential degradation pathway of the target compound.

References

Technical Support Center: Troubleshooting Cyclocondensation Reactions for TFMP Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting cyclocondensation reactions in the synthesis of trifluoromethyl (TFMP) derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during these critical synthetic transformations. The powerful electron-withdrawing nature of the trifluoromethyl group can significantly impact reaction outcomes, often requiring specific strategies to achieve desired products.

Troubleshooting Guides and FAQs

This section provides answers to common questions and issues encountered when working with TFMP-substituted substrates in cyclocondensation reactions such as the Pictet-Spengler, Bischler-Napieralski, and pyrazole syntheses.

Pictet-Spengler Reactions

Q1: My Pictet-Spengler reaction with a TFMP-substituted tryptamine is failing or giving very low yields. What is the likely cause and how can I fix it?

A1: The primary cause is the deactivation of the indole ring by the electron-withdrawing trifluoromethyl group, which reduces its nucleophilicity and hinders the crucial intramolecular electrophilic aromatic substitution step.[1][2] Standard acidic conditions are often insufficient for these deactivated substrates.

Troubleshooting Steps:

  • Increase Electrophilicity of the Carbonyl Component: Instead of relying on protonation of the imine, consider forming a more reactive electrophile. The use of N-acyloxyiminium ions, generated from ketonitrones, has been shown to be effective for substrates with electron-withdrawing groups, affording yields in the range of 62-83%.[1]

  • Employ Stronger Lewis Acids: For deactivated aromatic rings, stronger Lewis acids can enhance the electrophilicity of the iminium ion intermediate. Consider screening Lewis acids such as TiCl₄, SnCl₄, BCl₃, or AlCl₃.[3] Trimethylsilyl chloride (TMSCl) has also been shown to be an effective mediator in vinylogous Pictet-Spengler reactions.[3]

  • Harsher Reaction Conditions: While less ideal, increasing the reaction temperature and using strong acids like trifluoroacetic acid (TFA) or superacids may be necessary for less nucleophilic aromatic rings.[2]

Q2: I am observing significant side product formation in my Pictet-Spengler reaction involving a TFMP-aldehyde.

A2: The high electrophilicity of TFMP-aldehydes can lead to undesired side reactions. It has been observed that reactions with certain TFMP-substituted aldehydes can result in the formation of a stable enamine, which may be difficult to convert to the desired tetrahydro-β-carboline.

Troubleshooting Steps:

  • In-situ Reduction: If a stable enamine is formed, consider an in-situ reduction step. After the initial cyclization, the addition of a reducing agent like sodium cyanoborohydride (NaBH₃CN) can convert the enamine to the desired saturated product.

  • Protecting Group Strategy: The use of a protecting group on the indole nitrogen, such as a p-methoxybenzyl (PMB) or a Boc group, can sometimes modulate the reactivity and prevent undesired side reactions.[3] Note that an electron-withdrawing Boc group may necessitate heating to achieve cyclization.[3]

Bischler-Napieralski Reactions

Q1: My Bischler-Napieralski reaction with a TFMP-substituted phenethylamide is not proceeding. What are the recommended conditions?

A1: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups like TFMP strongly deactivate the ring, making the cyclization step very difficult under standard conditions (e.g., POCl₃ alone).[4][5][6]

Troubleshooting Steps:

  • Use Harsher Dehydrating Agents: For substrates lacking electron-donating groups, a combination of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is the most effective and commonly cited condition.[4]

  • Alternative Reagents: Other strong dehydrating agents and Lewis acids that can be trialed include triflic anhydride (Tf₂O) or polyphosphoric acid (PPA).[4]

  • Increase Temperature: These reactions often require elevated temperatures, such as refluxing in a high-boiling solvent like toluene or xylene.[7]

Q2: Are there alternative strategies if the Bischler-Napieralski reaction fails for my TFMP-substrate?

A2: Yes, if the intramolecular electrophilic aromatic substitution is the bottleneck, consider alternative cyclization strategies that do not rely on the nucleophilicity of the TFMP-substituted ring. One such alternative is the Pictet-Gams reaction, which proceeds from a β-hydroxy-β-phenethylamide and involves a dehydration step under similar strong dehydrating conditions to give the isoquinoline directly.[4]

TFMP-Pyrazole Synthesis

Q1: I am getting a mixture of regioisomers in the synthesis of a TFMP-pyrazole from a trifluoromethyl-β-diketone and a substituted hydrazine. How can I control the regioselectivity?

A1: The formation of regioisomeric pyrazoles is a common challenge in the condensation of unsymmetrical 1,3-dicarbonyl compounds with hydrazines. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions. The highly electrophilic carbonyl adjacent to the TFMP group is often the initial site of attack.

Troubleshooting Steps:

  • pH Control: The pH of the reaction medium can significantly influence which nitrogen of the substituted hydrazine attacks which carbonyl group. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other. A systematic screening of pH is recommended.

  • Solvent Effects: The choice of solvent can impact the tautomeric equilibrium of the β-diketone and the stability of reaction intermediates, thereby influencing regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some cases.[8]

  • Stepwise Procedures: Consider a stepwise approach where the hydrazone is formed first under controlled conditions, followed by cyclization. This can sometimes allow for better control over the regiochemical outcome.

Q2: The yield of my TFMP-pyrazole is low due to the formation of a stable 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazole intermediate. How can I promote dehydration to the desired pyrazole?

A2: The electron-withdrawing TFMP group can stabilize the hydroxyl-dihydropyrazole intermediate, making the final dehydration step difficult.

Troubleshooting Steps:

  • Acid Catalysis and Heat: Treatment of the isolated intermediate with a strong acid, such as sulfuric acid in acetic acid, and heating can effectively promote dehydration.

  • Dehydrating Agents: The addition of a dehydrating agent to the reaction mixture, such as P₂O₅ or trifluoroacetic anhydride (TFAA), can drive the equilibrium towards the pyrazole product.

  • Oxidative Aromatization: In some cases, particularly with pyrazoline intermediates, an oxidation step is required for aromatization. Reagents like manganese dioxide (MnO₂) can be effective.[9][10] The choice of solvent during oxidation can also influence the product distribution.[9][10]

Data Presentation

Table 1: Reaction Conditions for Pictet-Spengler Reactions with Electron-Withdrawing Groups (EWGs)

Tryptamine/Indole SubstrateCarbonyl ComponentCatalyst/ReagentSolventTemp. (°C)Yield (%)Reference
Tryptamine with 5-BrAromatic AldehydeAu(I) ComplexDCMRT92[11]
Tryptamine with 5-CNAromatic AldehydeAu(I) ComplexDCMRT85[11]
Tryptamine with 5-NO₂Aromatic AldehydeAu(I) ComplexDCMRT78[11]
Ketonitrone with 5-Br IndolePivaloyl ChlorideDCMRT83[1]
Ketonitrone with 6-Cl IndolePivaloyl ChlorideDCMRT75[1]
Boc-protected Tryptamineγ-HydroxylactamMe₃SiClCH₂Cl₂0 to 2382[3]

Table 2: Conditions for Bischler-Napieralski Reactions with Deactivated Rings

SubstrateReagentSolventTemperatureNotesReference
Phenethylamide with EWGP₂O₅ in POCl₃Refluxing POCl₃RefluxMost effective for deactivated rings[4]
PhenethylcarbamateTf₂O-RT to 100Milder alternative[4]
PhenethylamidePOCl₃Toluene or XyleneRefluxStandard, may require higher temp for deactivated rings[7]

Table 3: Synthesis of TFMP-Pyrazoles - Conditions and Yields

TFMP-Dicarbonyl/EquivalentHydrazineReagent/CatalystSolventTemp. (°C)Yield (%)Reference
Trifluoromethyl-β-diketone2-Hydroxyethylhydrazine---Forms stable intermediate
Chalcone/Hydrazonoyl bromide-MnO₂ (for aromatization)Hexane-54 (deacylative)[9][10]
Chalcone/Hydrazonoyl bromide-MnO₂ (for aromatization)DMSO-High (fully substituted)[9][10]
1,3-DiketoneN-CF₃ Hydrazine PrecursorTsOH·H₂ODCM20-4036-55[12]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Trifluoromethyl Pyrazoles [12]

  • To a solution of the N-CF₃ hydrazine precursor (1.0 eq) and the 1,3-dicarbonyl substrate (1.2 eq) in dichloromethane (DCM), add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 eq).

  • Stir the mixture at 20-40 °C for 12 hours.

  • Monitor the reaction progress by LCMS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Dilute with water and extract the product with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Pictet-Spengler Reaction of Ketonitrones with Electron-Deficient Indoles [1]

  • To a solution of the ketonitrone (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add pivaloyl chloride (1.2 eq).

  • Stir the reaction mixture for the time indicated by TLC analysis (typically rapid).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired tetrahydro-β-carboline.

Protocol 3: Bischler-Napieralski Reaction for Deactivated Aromatic Rings [4]

  • To a solution of the TFMP-substituted β-phenethylamide in phosphoryl chloride (POCl₃), add phosphorus pentoxide (P₂O₅).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide.

  • Extract the product with an appropriate organic solvent (e.g., chloroform or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Cyclocondensation_TFMP start Low Yield or No Reaction in Cyclocondensation of TFMP Derivative reaction_type Identify Reaction Type start->reaction_type ps Pictet-Spengler reaction_type->ps bn Bischler-Napieralski reaction_type->bn pz Pyrazole Synthesis reaction_type->pz ps_q1 Deactivated Indole Ring? ps->ps_q1 bn_q1 Deactivated Aromatic Ring? bn->bn_q1 pz_q1 Issue with Regioselectivity? pz->pz_q1 pz_q2 Stable Hydroxy Intermediate? pz->pz_q2 ps_sol1 Increase Electrophilicity of Carbonyl Component (e.g., N-acyloxyiminium ion) ps_q1->ps_sol1 Yes ps_sol2 Use Stronger Lewis Acids (e.g., TiCl4, TMSCl) ps_q1->ps_sol2 Yes bn_sol1 Use Harsher Conditions: P2O5 in refluxing POCl3 bn_q1->bn_sol1 Yes pz_sol1 Screen pH and Solvents (e.g., TFE) pz_q1->pz_sol1 Yes pz_sol2 Promote Dehydration: Acid Catalysis and Heat pz_q2->pz_sol2 Yes Pictet_Spengler_TFMP cluster_0 Standard Pictet-Spengler (Challenged by TFMP) cluster_1 Activated Strategy Tryptamine_TFMP TFMP-Tryptamine Imine_TFMP Imine Tryptamine_TFMP->Imine_TFMP + RCHO Iminium_TFMP Iminium Ion (Less Favored) Imine_TFMP->Iminium_TFMP + H+ Cyclization_Slow Slow/No Cyclization Iminium_TFMP->Cyclization_Slow Indole attack Ketonitrone Ketonitrone Acyloxyiminium N-Acyloxyiminium Ion (Highly Electrophilic) Ketonitrone->Acyloxyiminium + Acyl Halide Cyclization_Fast Successful Cyclization Acyloxyiminium->Cyclization_Fast Indole attack Product Tetrahydro-β-carboline Cyclization_Fast->Product Pyrazole_Regioselectivity start TFMP-β-Diketone + R-NHNH2 condition Select Reaction Conditions start->condition acidic Acidic Conditions (e.g., AcOH, TFA) condition->acidic neutral_basic Neutral/Basic Conditions (e.g., EtOH, Et3N) condition->neutral_basic path_a Pathway A acidic->path_a path_b Pathway B neutral_basic->path_b regio_a Regioisomer A path_a->regio_a regio_b Regioisomer B path_b->regio_b

References

Challenges in the scale-up synthesis of "2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The synthesis of this compound and related structures typically involves a cyclocondensation reaction. A common approach is the reaction of a trifluoromethyl-containing β-ketoester or a similar building block with cyanoacetamide or a derivative in the presence of a base.[1][2] Multicomponent reactions involving an appropriate trifluoromethylated ketone, an aldehyde, a nitrile source, and an ammonium source are also utilized to construct the pyridone ring in a single step.[3]

Q2: What are the key challenges in the scale-up synthesis of this molecule?

A2: Key challenges during the scale-up of 2-pyridone synthesis, particularly those with electron-withdrawing groups like trifluoromethyl and nitrile, include:

  • Reaction Control and Exotherms: The condensation reaction can be exothermic, requiring careful temperature management on a larger scale to prevent runaway reactions and byproduct formation.

  • Low Yields and Purity: Achieving high yields and purity can be difficult due to side reactions. The strongly electron-withdrawing trifluoromethyl group can influence the reactivity of the pyridine ring.[4]

  • Product Isolation and Purification: The product may precipitate from the reaction mixture, but purification to remove unreacted starting materials and byproducts can be challenging on a large scale.

  • Byproduct Formation: Potential byproducts can arise from the hydrolysis of the nitrile group to an amide or carboxylic acid, or from side reactions of the starting materials.[5]

  • Safety: Handling trifluoromethylated precursors and the final nitrile-containing product requires specific safety precautions due to their potential toxicity and reactivity.

Q3: What are the expected byproducts in this synthesis?

A3: Potential byproducts include:

  • Amide and Carboxylic Acid: Hydrolysis of the 3-cyano group can occur under the reaction or workup conditions, leading to the formation of the corresponding 3-carboxamide or 3-carboxylic acid derivatives.[5]

  • Unreacted Starting Materials: Incomplete reaction can leave residual starting materials in the crude product.

  • Michael Adducts: In multicomponent reactions, intermediate Michael adducts may persist if the subsequent cyclization is incomplete.

  • Side-products from Trifluoromethyl Group Reactions: The trifluoromethyl group is generally stable, but under harsh basic conditions, elimination of fluoride can potentially occur.[4]

Q4: What are the recommended analytical techniques to monitor the reaction progress and product purity?

A4: The following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): To quantitatively track the reaction progress, determine the purity of the product, and identify byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation of the final product and identification of impurities. ¹⁹F NMR is particularly useful for monitoring reactions involving trifluoromethylated compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Reaction Yield 1. Incomplete reaction.- Increase reaction time and/or temperature. Monitor by HPLC to determine the optimal endpoint. - Ensure efficient mixing, especially in heterogeneous reaction mixtures.
2. Suboptimal stoichiometry of reactants or base.- Optimize the molar ratios of reactants and base. An excess of one reactant may be necessary.
3. Degradation of product or intermediates.- Lower the reaction temperature. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
4. Inefficient workup and isolation.- Adjust the pH during workup to ensure complete precipitation of the product. - Use an appropriate solvent for extraction and washing to minimize product loss.
Low Product Purity (Presence of multiple spots on TLC or peaks in HPLC) 1. Formation of byproducts due to high temperature.- Reduce the reaction temperature and extend the reaction time.
2. Hydrolysis of the nitrile group.- Use milder basic conditions or a non-aqueous base if possible. - Minimize the exposure of the product to strongly acidic or basic aqueous conditions during workup.
3. Presence of unreacted starting materials.- Optimize the reaction stoichiometry and conditions for higher conversion. - Employ a suitable purification method such as recrystallization or column chromatography.
Difficulty in Product Purification 1. Product and impurities have similar solubility.- Screen different solvents or solvent mixtures for recrystallization to find a system that provides good separation. - If recrystallization is ineffective, consider column chromatography.
2. Product is an oil or does not crystallize easily.- Attempt to form a salt of the product to induce crystallization. - Use trituration with a non-polar solvent to remove soluble impurities and potentially induce solidification.
Reaction Does Not Go to Completion 1. Insufficient catalyst/base activity.- Ensure the base is fresh and of high purity. - Consider using a stronger base if the reaction is sluggish, but be mindful of potential side reactions.
2. Poor solubility of reactants.- Use a co-solvent to improve the solubility of the starting materials. - Increase the reaction temperature to enhance solubility.
Scale-up Issues (e.g., exotherm, poor mixing) 1. Inefficient heat dissipation on a larger scale.- Ensure the reactor has adequate cooling capacity. - Control the rate of addition of reagents to manage the exotherm.
2. Inadequate mixing in a large reactor.- Use a reactor with an appropriate agitator design and agitation speed for the reaction scale and viscosity.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted 3-Cyano-2-Pyridones

EntryTrifluoromethyl PrecursorCyano SourceBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
11,1,1-Trifluoro-2,4-pentanedioneCyanoacetamideKOHEthanol80461-79 (for analogous non-CF3)[2]
21,3-Diphenylprop-2-yn-1-one (analogous)2-Cyano-N-methylacetamideK₂CO₃1,4-Dioxane100865 (for CF3-substituted analog)[3]
3Ethyl 4,4,4-trifluoro-3-oxobutanoateCyanoacetamideNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Cyano-2-Pyridone Derivatives (Based on Analogy) [2]

  • To a solution of the trifluoromethyl β-diketone or β-ketoester (1.0 eq) in ethanol, add cyanoacetamide (1.0-1.2 eq).

  • Add a catalytic amount of a suitable base, such as potassium hydroxide or piperidine.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

  • Acidify the aqueous solution of the residue with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the crude product by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) or by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Check base/catalyst activity - Improve solubility incomplete->optimize_conditions degradation Is there evidence of degradation? (e.g., multiple unidentified byproducts) complete->degradation workup_issue Investigate Workup/Isolation: - Check pH for precipitation - Optimize extraction solvents - Analyze waste streams for product loss degradation->workup_issue No milder_conditions Use Milder Conditions: - Lower temperature - Use a less harsh base - Run under inert atmosphere degradation->milder_conditions Yes degradation_yes Yes degradation_no No

Caption: Troubleshooting workflow for addressing low yield in the synthesis.

General Synthetic Pathway

synthetic_pathway start_materials Trifluoromethyl β-ketoester/diketone + Cyanoacetamide intermediate Intermediate Adduct start_materials->intermediate Base/Catalyst, Heat product 2-Oxo-6-(trifluoromethyl)-1,2- dihydropyridine-3-carbonitrile intermediate->product Cyclization byproduct Byproducts: - Amide - Carboxylic Acid product->byproduct Hydrolysis (side reaction)

Caption: A generalized synthetic pathway for the target molecule.

References

Avoiding impurities in the synthesis of trifluoromethyl-containing heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of trifluoromethyl-containing heterocycles. Our aim is to help you minimize impurities and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Category 1: Electrophilic Trifluoromethylation (e.g., using Togni or Umemoto Reagents)

Question 1: I am observing low to no conversion of my starting material when using Togni's reagent for the trifluoromethylation of an electron-rich aromatic substrate. What are the possible causes and solutions?

Answer: Low reactivity with Togni's reagent in the trifluoromethylation of electron-rich arenes can be due to several factors.

Refinement of protocols for the synthesis of substituted ring-fused 2-pyridones.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in refining protocols for the synthesis of substituted ring-fused 2-pyridones. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or non-existent yields in the synthesis of ring-fused 2-pyridones can arise from several factors. A systematic approach to troubleshooting is recommended.[1]

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration. Some reactions may require extended periods to reach completion.[1]

    • Temperature: Ensure the reaction is maintained at the optimal temperature. For thermally sensitive starting materials, a lower temperature for a longer duration might be beneficial. Conversely, some reactions may need higher temperatures or reflux conditions to proceed efficiently.[1]

    • Reagent Stoichiometry: Re-evaluate the stoichiometry of your reactants. In some instances, using a slight excess of one reactant can drive the reaction towards completion.[1]

  • Starting Material Decomposition:

    • Purity of Starting Materials: Impurities in starting materials can interfere with the reaction or lead to the formation of unwanted side products.[1] It is advisable to recrystallize or purify starting materials if their purity is questionable.

    • Stability: Certain starting materials may be unstable under the reaction conditions. Consider adding reagents dropwise or at a lower temperature to control the reaction rate and minimize decomposition.[1]

  • Inefficient Catalyst:

    • Catalyst Choice: The selection of a catalyst can significantly influence the reaction outcome. If a catalyst is being used, confirm its activity and suitability for the specific transformation. It may be necessary to screen different catalysts (e.g., Lewis acids, Brønsted acids, or metal catalysts) to identify the most effective one.[1]

    • Catalyst Loading: The amount of catalyst is critical. Insufficient catalyst may lead to an incomplete reaction, while an excess can sometimes promote side reactions. Optimize the catalyst loading to maximize yield.[1]

Issue 2: Poor Regioselectivity (N- vs. O-Alkylation)

Q: My alkylation reaction is producing a mixture of N-alkylated and O-alkylated 2-pyridone products. How can I improve the regioselectivity?

A: The tautomeric nature of 2-pyridones, existing in equilibrium between the 2-pyridone and 2-hydroxypyridine forms, often leads to mixtures of N- and O-alkylated products.[2][3] Several factors can be adjusted to favor the desired isomer.

Factors Influencing N- vs. O-Alkylation:

FactorTo Favor N-AlkylationTo Favor O-Alkylation
Solvent Polar aprotic solvents (e.g., DMF, DMSO) are often used. The use of a micellar system with surfactants like Tween 20 in water has also been shown to favor N-alkylation.Nonpolar solvents can sometimes favor O-alkylation.
Base Stronger, non-coordinating bases are often employed. Cesium carbonate (Cs2CO3) has been reported to promote N-alkylation.[4]The choice of base can be critical and may require screening.
Electrophile The nature of the alkylating agent plays a significant role.Palladium catalysis has been utilized for regioselective O-alkylation.
Catalyst P(NMe2)3 has been used to mediate regioselective N-alkylation with α-keto esters.[5]Triflic acid has been used to catalyze O-alkylation.[2]
Substituents The electronic effects of substituents on the 2-pyridone ring can influence regioselectivity.The presence of certain substituents can alter the nucleophilicity of the nitrogen versus the oxygen atom.
Issue 3: Formation of Side Products and Purification Challenges

Q: I am observing multiple spots on my TLC, and purification of the desired product is difficult. What are common side reactions, and how can I minimize them and improve purification?

A: The formation of side products is a common issue, particularly in multicomponent reactions.

Common Side Reactions and Solutions:

  • Polymerization: Highly reactive starting materials or intermediates can self-condense or polymerize, especially at elevated temperatures.

    • Solution: Add reactive starting materials slowly or at a lower temperature. Using a more dilute reaction mixture can also be beneficial. Optimize the reaction time to quench the reaction once the desired product has formed, before significant polymerization occurs.[1]

  • Over-alkylation/Over-arylation: In reactions involving N-alkylation or N-arylation, the nitrogen of the pyridone ring can undergo further reaction if a strong base and an excess of the electrophile are used.

    • Solution: Use a stoichiometric amount of the alkylating or arylating agent. Employing a weaker base or controlling the reaction temperature can help to modulate reactivity.[1]

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying 2-pyridone derivatives. The choice of eluent will depend on the polarity of the product.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

  • Filtration: In some cases, the desired product may precipitate out of the reaction mixture and can be isolated by simple filtration.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using multicomponent reactions (MCRs) for synthesizing 2-pyridone derivatives? A1: MCRs are convergent reactions where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. The main advantages include operational simplicity, time and energy savings, high convergence, and the ability to generate complex and diverse molecules in a single step.[3]

Q2: How can I monitor the progress of my reaction effectively? A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most reactions. For more quantitative analysis and to confirm the presence of your desired product, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1]

Q3: Are there any "green" or environmentally friendly approaches to 2-pyridone synthesis? A3: Yes, several approaches aim to make the synthesis of 2-pyridones more environmentally friendly. These include the use of water as a solvent, employing microwave irradiation to reduce reaction times and energy consumption, and developing catalyst- and base-free reaction conditions.[4][6]

Experimental Protocols

General Protocol for a Three-Component Synthesis of a Substituted 2-Pyridone

This protocol is a generalized procedure based on common multicomponent reaction strategies.[3]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Active methylene compound (e.g., a β-ketoester or another malononitrile derivative) (1.0 mmol)

  • Base catalyst (e.g., piperidine, triethylamine, or sodium hydroxide) (catalytic amount)

  • Solvent (e.g., ethanol, water, or a mixture)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde, malononitrile, and the active methylene compound in the chosen solvent.

  • Add the base catalyst to the mixture.

  • Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the specific reactants).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with a cold solvent (e.g., ethanol).

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, and MS).

Data Presentation

Table 1: Effect of Catalyst on the Yield of a Pyrano[3,2-c]pyridone Derivative [3]

EntryCatalyst (mol%)Time (min)Yield (%)
1None120Trace
2Piperidine (45)6085
3Triethylamine (45)5092
4DBU (45)7078
5NaOH (45)9065

Table 2: Regioselectivity of Alkylation of 5-bromo-2-pyridone [4]

EntryAlkylating AgentBaseSolventN-alkylation:O-alkylation Ratio
1Benzyl bromideK2CO3Tween 20/water>19:1
2Benzyl bromideK2CO3DMF9:1
3Isopropyl iodideK2CO3Tween 20/water2.4:1
4Isopropyl iodideK2CO3DMF1.5:1

Visualizations

experimental_workflow start Start: Reagent Preparation reagents Combine Starting Materials: - Aldehyde - Malononitrile - Active Methylene Compound - Solvent & Catalyst start->reagents reaction Reaction: - Stir at Optimal Temperature - Monitor by TLC/LC-MS reagents->reaction workup Work-up: - Cool Reaction - Isolate Crude Product (Filtration or Evaporation) reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR - IR - MS purification->characterization end_product Final Product: Substituted Ring-Fused 2-Pyridone characterization->end_product

Caption: General experimental workflow for the synthesis of substituted ring-fused 2-pyridones.

troubleshooting_low_yield start Low or No Yield check_reaction Check Reaction Parameters start->check_reaction check_reagents Check Starting Materials start->check_reagents check_catalyst Check Catalyst start->check_catalyst time Optimize Reaction Time check_reaction->time temp Optimize Temperature check_reaction->temp stoich Adjust Stoichiometry check_reaction->stoich purity Verify Purity check_reagents->purity stability Assess Stability check_reagents->stability choice Screen Catalysts check_catalyst->choice loading Optimize Loading check_catalyst->loading

Caption: Troubleshooting flowchart for low or no product yield in 2-pyridone synthesis.

References

Validation & Comparative

A Comparative Analysis of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile and Other Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical and biological properties of 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile and other relevant dihydropyridine derivatives. The information is compiled from various studies to facilitate objective comparison and support further research and development. Dihydropyridines are a significant class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, cytotoxic, and antihypertensive effects.[1][2] The focus of this guide is on the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold and the influence of various substituents on its activity.

Chemical Structure and Properties

The core structure of the compounds discussed is the 1,2-dihydropyridine-3-carbonitrile ring. The presence of an oxo group at the 2-position and a cyano group at the 3-position are key features. The trifluoromethyl group at the 6-position in the title compound is of particular interest due to the unique physicochemical properties that fluorine atoms impart, which can influence biological activity.[3]

Comparative Biological Activity

The following sections and tables summarize the available data on the cytotoxic and antimicrobial activities of various 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Cytotoxic Activity

Several studies have evaluated the in vitro cytotoxic potential of 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles against various human tumor cell lines. The data suggests that the nature of the substituents at the 1, 4, and 6 positions of the pyridine ring plays a crucial role in determining the cytotoxic potency. For instance, certain derivatives have shown cytotoxic activity comparable to or even exceeding that of the standard anticancer drug doxorubicin.[4] Some 2-oxo-pyridine derivatives have been investigated as inhibitors of EGFR and VEGFR-2, key targets in cancer therapy.[5]

Table 1: Comparative Cytotoxic Activity (IC50 µM) of Selected 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Analog 24 (1,4,6-trisubstituted)HT-29 (Colon)2.5 times more active than doxorubicin[4]
Compound 7 (1'H-spiro-indoline-3,4'-pyridine)Caco-2 (Colon)7.83 ± 0.50[5]
Doxorubicin (Standard)Caco-2 (Colon)12.49 ± 1.10[5]
Compound 11 (1,4,6-triaryl-2-oxo-pyridine)HepG-2 (Liver)14.87 ± 1.20[5]
Compound 11 (1,4,6-triaryl-2-oxo-pyridine)Caco-2 (Colon)19.23 ± 1.40[5]
Compound 8 (2-oxo-1'H-spiro-indoline-3,4'-pyridine)Caco-2 (Colon)13.61 ± 1.20[5]
Compound 9 (4-(thiomethyl)-2-oxopyridine)HepG-2 (Liver)34.91 ± 2.20[5]
Compound 10 (4-(cyanomethyl)-2-oxopyridine)HepG-2 (Liver)25.25 ± 1.90[5]
Compound 8 (dihydropyridin-3-carbonitrile)MCF-7 (Breast)0.01 ± 0.002[6]
Compound 16 (nicotinonitrile)MCF-7 (Breast)0.01 ± 0.002[6]
Doxorubicin (Standard)MCF-7 (Breast)0.46 ± 0.09[6]

Note: The specific structure of "Analog 24" is detailed in the cited reference.

Antimicrobial Activity

Certain 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing potency comparable to standard antibiotics like ampicillin.[4]

Table 2: Comparative Antimicrobial Activity of Selected 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

Compound/DerivativeMicroorganismInhibition Zone (mm) / MIC (µg/mL)Reference
Analog 24 Staphylococcus aureusEquipotent to Ampicillin[4]
Analog 24 Escherichia coliEquipotent to Ampicillin[4]
Compounds 4a-h Staphylococcus sp.Good in-vitro activity[7]
Compounds 4a-h Bacillus cereusGood in-vitro activity[7]
Compound 4h -Highest activity, comparable to Streptomycin[7]

Note: MIC (Minimum Inhibitory Concentration). The specific structures of the analogs are detailed in the cited references.

Experimental Protocols

General Synthesis of 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles

A common method for the synthesis of these derivatives involves a one-pot, three-component reaction.

Reactants:

  • An aromatic or heterocyclic aldehyde

  • An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • A β-enaminone or a compound with a similar reactive structure

Procedure: A mixture of the aldehyde, active methylene compound, and the β-enaminone in a suitable solvent (e.g., ethanol, acetic acid) is refluxed in the presence of a catalyst (e.g., piperidine, triethylamine) for a specified period. The reaction mixture is then cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the desired product.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

Cell Lines: Human cancer cell lines (e.g., HT-29, Caco-2, HepG-2, MCF-7) and a normal cell line for assessing selectivity.

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5][6]

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

Microorganisms: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains.

Procedure:

  • A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of an agar plate.

  • Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Standard antibiotic discs are used as positive controls.

  • The plates are incubated under appropriate conditions.

  • The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[4]

Signaling Pathways and Mechanisms of Action

The biological activities of 2-oxo-pyridine derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation and survival.

Receptor Tyrosine Kinase (RTK) Inhibition

Some dihydropyridine derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and VEGFR-2. These receptors are crucial for cancer cell growth, proliferation, and angiogenesis. Inhibition of these pathways can lead to the suppression of tumor growth.

RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) P1 Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->P1 Phosphorylates Ligand Ligand Ligand->RTK Binds and Activates Dihydropyridine Derivative 2-Oxo-dihydropyridine Derivative Dihydropyridine Derivative->RTK Inhibits P2 Cell Proliferation, Survival, Angiogenesis P1->P2 Activates

Generalized RTK Inhibition by 2-Oxo-dihydropyridine Derivatives
Induction of Apoptosis

Cytotoxic dihydropyridine derivatives can induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

Apoptosis_Pathway Dihydropyridine 2-Oxo-dihydropyridine Derivative Bax Bax (Pro-apoptotic) Dihydropyridine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Dihydropyridine->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c release Bcl2->Mitochondrion Inhibits Caspases Caspase Cascade Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Generalized Apoptosis Induction Pathway

Conclusion

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold represents a versatile platform for the development of novel therapeutic agents. The available data indicates that strategic substitution on the dihydropyridine ring can lead to potent cytotoxic and antimicrobial activities. While direct comparative data for this compound is limited in the reviewed literature, the strong electron-withdrawing nature of the trifluoromethyl group suggests it could significantly influence the compound's biological profile. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this specific derivative in comparison to other analogs.

References

Comparing the efficacy of "2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile" based drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective therapeutics is a continuous journey. This guide provides a comprehensive comparison of drugs modulating the Sphingosine-1-Phosphate Receptor 1 (S1P1), a critical regulator of immune cell trafficking and a key target in autoimmune diseases. While the specific scaffold "2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile" is a subject of ongoing research in areas like p38 MAP kinase inhibition, this guide will focus on a well-established and clinically relevant class of molecules that often incorporate trifluoromethyl groups: the S1P1 receptor modulators. We will delve into the efficacy of the selective S1P1 agonist CYM-5442 and compare it with the broader activity of Fingolimod (FTY720), a first-generation S1P receptor modulator.

Mechanism of Action: A Tale of Two Modulators

Sphingosine-1-phosphate (S1P) receptor modulators function by binding to S1P receptors on lymphocytes, preventing their egress from lymph nodes. This sequestration of immune cells reduces their infiltration into the central nervous system and other sites of inflammation, thereby mitigating the autoimmune response.[1]

CYM-5442 is a highly selective agonist for the S1P1 receptor.[2] Its targeted action is of significant interest as it may offer a more favorable side-effect profile compared to less selective drugs. In contrast, Fingolimod (FTY720) is a non-selective agonist that, after being phosphorylated in vivo to FTY720-phosphate, targets S1P receptors 1, 3, 4, and 5.[3][4] This broader activity, while effective, can lead to off-target effects.[3]

The signaling pathway for S1P1 receptor modulation is initiated by agonist binding, which leads to receptor internalization and degradation. This functional antagonism renders the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymphoid tissues.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P_Modulator S1P1 Modulator (e.g., CYM-5442, FTY720-P) S1P1_Receptor S1P1 Receptor S1P_Modulator->S1P1_Receptor Binds to G_Protein G-protein Activation S1P1_Receptor->G_Protein Activates Internalization Receptor Internalization & Degradation G_Protein->Internalization Leads to Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Lymphocyte_Sequestration Results in

S1P1 Receptor Signaling and Functional Antagonism.

Comparative Efficacy Data

The following tables summarize key in vitro and in vivo performance characteristics of CYM-5442 and Fingolimod (FTY720).

Table 1: In Vitro Receptor Selectivity and Potency

CompoundTarget Receptor(s)EC50 (MAPK Phosphorylation)Reference
CYM-5442 S1P1~120 nM[5]
Fingolimod-P S1P1, S1P3, S1P4, S1P5S1P1: ~0.3 nM[4]

Table 2: In Vivo Efficacy in Animal Models

CompoundAnimal ModelKey FindingsReference
CYM-5442 Mouse model of acute graft-versus-host disease (aGVHD)Significantly prolonged survival and reduced disease severity by inhibiting macrophage recruitment.[2]
CYM-5442 Mouse modelInduced and maintained lymphopenia, decreasing T-lymphocytes by 85% and B-lymphocytes by 65%.[5][6]
Fingolimod (FTY720) Mouse model of choroidal neovascularizationSignificantly inhibited choroidal neovascularization.[7]
Fingolimod (FTY720) Mouse model of melanomaInhibited tumor-associated angiogenesis and metastatic tumor growth.[8]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of S1P1 modulators. Below are outlines of key experimental protocols.

Radioligand Binding Assay
  • Objective: To determine the binding affinity of a compound to the S1P1 receptor.

  • Materials:

    • Cell membranes from cells overexpressing human S1P1 receptor.

    • Radioligand (e.g., [³²P]S1P).

    • Test compound at various concentrations.

    • Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA).

    • Glass fiber filters.

  • Method:

    • Incubate cell membranes with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters.

    • Calculate the inhibitory constant (Ki) by analyzing the competition binding data.

GTPγS Binding Assay
  • Objective: To measure G-protein activation following receptor agonism, a functional assay.

  • Materials:

    • Cell membranes expressing the S1P1 receptor.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • Test compound at various concentrations.

    • Assay buffer.

  • Method:

    • Pre-incubate cell membranes with the test compound.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • The binding of the agonist promotes the exchange of GDP for [³⁵S]GTPγS on the G-protein.

    • Measure the amount of bound [³⁵S]GTPγS to determine the extent of G-protein activation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Binding_Assay Radioligand Binding Assay (Determine Ki) Efficacy_Safety Efficacy & Safety Profile Binding_Assay->Efficacy_Safety Functional_Assay GTPγS Binding Assay (Measure G-protein activation) Functional_Assay->Efficacy_Safety Animal_Model Disease Model (e.g., aGVHD, MS) Animal_Model->Efficacy_Safety PK_PD Pharmacokinetics/ Pharmacodynamics PK_PD->Efficacy_Safety

Workflow for S1P1 Modulator Characterization.

Concluding Remarks

The development of S1P receptor modulators has marked a significant advancement in the treatment of autoimmune disorders. While first-generation drugs like Fingolimod have demonstrated broad efficacy, the focus is shifting towards more selective agents like CYM-5442. The increased selectivity for S1P1 may translate to an improved safety profile, particularly concerning cardiovascular effects.[1] The choice of a specific S1P1 modulator for therapeutic development or clinical use will depend on a careful evaluation of its efficacy, safety, and pharmacokinetic properties. The ongoing exploration of novel scaffolds, including dihydropyridine derivatives, holds promise for the future of S1P receptor modulation.

References

Bioactivity Profile of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the bioactivity of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile and its structurally related analogs, with a focus on their anticancer and antimicrobial properties. While specific biological data for this compound is not extensively available in the public domain, this guide leverages data from its close analogs to provide insights into its potential therapeutic applications and guide future research.

Anticancer Activity

Analogs of this compound have demonstrated significant potential as anticancer agents. The primary mechanism of action for many of these compounds involves the inhibition of key kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are crucial for tumor growth and angiogenesis.

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various analogs against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR1R4R6Cancer Cell LineIC50 (µM)Reference
5a 3-(trifluoromethyl)phenyl4-chlorophenyl-NH2, -CN (at position 5)MCF-7 (Breast)1.77 ± 0.1[1][2]
HepG2 (Liver)2.71 ± 0.12[1][2]
5e 3-(trifluoromethyl)phenyl4-methoxyphenyl-NH2, -CN (at position 5)MCF-7 (Breast)1.39 ± 0.08[1][2]
6b 3-(trifluoromethyl)phenyl4-methoxyphenylFused Pyrimidine RingHepG2 (Liver)2.68 ± 0.15[1][2]
7 HSpiro-indolineFused Pyridine RingCaco-2 (Colon)7.83 ± 0.50[3]
8 HSpiro-indolineFused Pyridine RingCaco-2 (Colon)13.61 ± 1.20[3]
3b Phenyl-5-(trifluoromethyl)-7-chloro-thiazolo[4,5-d]pyrimidineC32 (Melanoma)24.4[4]
A375 (Melanoma)25.4[4]
HaCaT (Keratinocytes)33.5[4]
4a 4-chlorophenyl6-(naphthalen-1-yl)-NCIH 460 (Lung)0.025 ± 0.0026[5]
RKOP 27 (Colon)0.016 ± 0.002[5]

Note: The chemical structures of the R groups are provided in the respective references.

Antimicrobial Activity

The 2-oxo-pyridine scaffold is also a promising framework for the development of novel antimicrobial agents. Analogs have shown activity against a range of bacterial and fungal pathogens.

Comparative Analysis of Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected analogs, presented as Minimum Inhibitory Concentration (MIC) values.

Compound IDR SubstituentsMicroorganismMIC (µg/mL)Reference
14 6,7-annulated pyrido[2,3-d]pyrimidineStaphylococcus aureus-[6]
Pyrido[2,3-d]pyrimidines 2-amino-6-(trifluoromethyl)nicotinate derivedCandida albicansSignificant Activity[7]
Pyrazole derivative (13) N-(trifluoromethyl)phenyl substitutedMRSA3.12[8]

Note: "-" indicates that the specific MIC value was not provided in the abstract, but the compound was reported to be active.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[9]

Kinase Inhibition Assay (VEGFR-2 and HER-2)
  • Assay Principle: The inhibitory activity of the compounds against VEGFR-2 and HER-2 kinases is determined using an ELISA-based assay kit.

  • Procedure: The assay is performed according to the manufacturer's instructions. Briefly, the kinase, substrate, and ATP are incubated with the test compounds in a microplate.

  • Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a colorimetric or chemiluminescent detection method.

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.[1][2]

Signaling Pathways

The anticancer activity of many 2-oxo-pyridine analogs is attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the potential inhibitory action on the VEGFR-2 and HER-2 signaling pathways.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis HER2 HER-2 HER2->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Compound 2-Oxo-Pyridine Analog Compound->VEGFR2 Inhibition Compound->HER2 Inhibition

Caption: Inhibition of VEGFR-2 and HER-2 signaling by 2-oxo-pyridine analogs.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of novel 2-oxo-pyridine analogs is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Reaction Multi-step Synthesis Start->Reaction Purification Purification & Characterization (NMR, MS, etc.) Reaction->Purification InVitro In Vitro Assays (Cytotoxicity, Antimicrobial) Purification->InVitro Mechanism Mechanism of Action Studies (Kinase Assays, Western Blot) InVitro->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo SAR Structure-Activity Relationship (SAR) InVivo->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for drug discovery of 2-oxo-pyridine analogs.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile and its Methyl Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative spectroscopic analysis of "2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile" and a structurally similar alternative, "2-Oxo-6-methyl-1,2-dihydropyridine-3-carbonitrile." Due to the limited availability of direct experimental data for the trifluoromethyl derivative, this guide utilizes predicted spectroscopic values based on established principles and compares them with available experimental data for the methyl analogue.

The structural integrity of a synthesized molecule is the foundation of its potential therapeutic application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating molecular structures. Here, we present a detailed comparison of the expected and observed spectroscopic data for the title compound and its methyl-substituted counterpart to aid in its unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for "this compound" and "2-Oxo-6-methyl-1,2-dihydropyridine-3-carbonitrile."

Table 1: ¹H NMR Data (Predicted vs. Experimental)

Compound Proton Predicted/Experimental Chemical Shift (δ, ppm) Key Observations
This compoundH4~ 8.0 - 8.3Expected to be downfield due to the electron-withdrawing effects of the adjacent CF₃ group and the cyano group.
H5~ 6.8 - 7.1Expected to be upfield relative to H4.
NH~ 12.0 - 13.0 (broad)The acidic proton of the pyridinone tautomer.
2-Oxo-6-methyl-1,2-dihydropyridine-3-carbonitrileH4Experimental data suggests a downfield shift.The presence of the electron-donating methyl group will likely shift this proton slightly upfield compared to the trifluoromethyl analogue.
H5Experimental data suggests an upfield shift relative to H4.
CH₃~ 2.3 - 2.5Typical chemical shift for a methyl group attached to an aromatic ring.
NHBroad singlet, typically downfield.

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

Compound Carbon Predicted/Experimental Chemical Shift (δ, ppm) Key Observations
This compoundC2 (C=O)~ 160 - 165Carbonyl carbon of the pyridinone ring.
C3 (C-CN)~ 100 - 105
C4~ 145 - 150
C5~ 115 - 120
C6 (C-CF₃)~ 140 - 145 (quartet, ¹JCF)The strong electron-withdrawing effect of the fluorine atoms will cause a significant downfield shift and splitting into a quartet.
CN~ 115 - 120
CF₃~ 120 - 125 (quartet, ¹JCF)
2-Oxo-6-methyl-1,2-dihydropyridine-3-carbonitrileC2 (C=O)~ 160 - 165
C3 (C-CN)~ 100 - 105
C4~ 145 - 150
C5~ 115 - 120
C6 (C-CH₃)~ 150 - 155
CN~ 115 - 120
CH₃~ 18 - 22

Table 3: FT-IR Absorption Frequencies (Predicted vs. Experimental)

Compound Functional Group Predicted/Experimental Wavenumber (cm⁻¹) Key Observations
This compoundN-H stretch3100 - 3300 (broad)Characteristic of the pyridinone tautomer.
C-H stretch (aromatic)3000 - 3100
C≡N stretch2220 - 2240Strong, sharp absorption.
C=O stretch1650 - 1680Strong absorption, characteristic of a pyridinone.
C=C stretch1550 - 1600
C-F stretch (CF₃)1100 - 1350 (strong, multiple bands)A key indicator for the presence of the trifluoromethyl group.[1][2][3]
2-Oxo-6-methyl-1,2-dihydropyridine-3-carbonitrileN-H stretch~3412, 3149 (broad)Experimental data indicates broad absorptions.[4]
C-H stretch (aromatic and methyl)2850 - 3100
C≡N stretch~2188Strong, sharp absorption observed experimentally.[4]
C=O stretch~1657Strong absorption observed.[4]
C=C stretch~1578

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

Compound Predicted m/z of Molecular Ion [M]⁺ Key Predicted Fragmentation Pathways
This compound188.02- Loss of CF₃ radical (m/z 119) - Loss of CO (m/z 160) - Fragmentation of the pyridine ring
2-Oxo-6-methyl-1,2-dihydropyridine-3-carbonitrile134.05- Loss of CH₃ radical (m/z 119) - Loss of CO (m/z 106) - Fragmentation of the pyridine ring

Experimental Protocols

Standard spectroscopic-grade solvents and instrumentation are recommended for the acquisition of high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans may be required for adequate signal (e.g., 1024 or more), relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a sufficient number of scans (e.g., 16-32) and co-add them to improve the signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition:

    • ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography system. Acquire the spectrum in both positive and negative ion modes.

    • EI-MS: Introduce the sample (if sufficiently volatile) into the ion source. This technique often provides more fragmentation information which is useful for structural elucidation.[5]

Workflow for Spectroscopic Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of "this compound" using the discussed spectroscopic methods.

G Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_confirmation Conclusion Synthesized_Compound Synthesized Product: 'this compound' NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR FTIR FT-IR Spectroscopy Synthesized_Compound->FTIR MS Mass Spectrometry Synthesized_Compound->MS NMR_Data Proton & Carbon Environment - Chemical Shifts - Coupling Constants NMR->NMR_Data FTIR_Data Functional Group Identification - C=O, C≡N, C-F stretches FTIR->FTIR_Data MS_Data Molecular Weight & Fragmentation - Molecular Ion Peak - Loss of CF₃ MS->MS_Data Comparison Comparison with Analogue Data '2-Oxo-6-methyl-1,2-dihydropyridine-3-carbonitrile' NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for the structural confirmation of the target compound.

By following this comprehensive analytical approach and comparing the acquired data with the predicted values and the data from the methyl analogue, researchers can confidently confirm the structure of "this compound."

References

In-Vitro Performance of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in-vitro biological activities of novel 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile derivatives against alternative compounds, supported by experimental data.

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[1] The incorporation of a trifluoromethyl (CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a comparative analysis of the in-vitro performance of derivatives of "this compound" and related structures, summarizing key experimental data and methodologies to inform further research and development.

Comparative Analysis of Cytotoxic Activity

The primary in-vitro application for this class of compounds is the assessment of their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.

Compound ClassDerivative / CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Oxo-Pyridine Derivatives Spiro-indoline-3,4′-pyridine (Cpd 7)Caco-2 (Colorectal Carcinoma)7.83 ± 0.50Doxorubicin12.49 ± 1.10
Spiro-indoline-3,4′-pyridine (Cpd 8)Caco-2 (Colorectal Carcinoma)13.61 ± 1.20Doxorubicin12.49 ± 1.10
4,6-dimethyl-2-oxo-pyridine (Cpd 2)HepG-2 (Hepatocellular Carcinoma)51.59 ± 2.90Doxorubicin-
4,6-dimethyl-2-oxo-pyridine (Cpd 2)Caco-2 (Colorectal Carcinoma)41.49 ± 2.50Doxorubicin-
Pyridine-Based Compounds Pyridine Derivative (Cpd 12)MCF-7 (Breast Cancer)0.5Doxorubicin2.14
Pyridine Derivative (Cpd 11)MCF-7 (Breast Cancer)0.73Doxorubicin2.14
Pyridine Derivative (Cpd 12)HepG2 (Liver Cancer)5.27Doxorubicin2.48
Pyridine Derivative (Cpd 6)HepG2 (Liver Cancer)6.6Doxorubicin2.48
Nicotinonitrile Derivatives Compound 14aNCIH 460 (Lung Cancer)0.025 ± 0.0026--
Compound 14aRKOP 27 (Colon Cancer)0.016 ± 0.002--

Table 1: Summary of in-vitro cytotoxic activity (IC50 values) of various pyridine and 2-oxo-pyridine derivatives against human cancer cell lines. Data is compiled from multiple studies for comparative purposes.[3][4][5]

Enzyme Inhibition Profile

Beyond general cytotoxicity, specific enzyme inhibition is a key mechanism of action for many pyridine derivatives. Assays targeting kinases and other enzymes reveal the selectivity and potency of these compounds.

Compound ClassDerivative / CompoundTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Pyridine-Based Compounds Compound 12PIM-1 Kinase14.3Staurosporine16.7
2-Oxo-Pyridine Derivatives Spiro-indoline-3,4′-pyridine (Cpd 7)EGFR124 ± 9Erlotinib33 ± 2
Spiro-indoline-3,4′-pyridine (Cpd 7)VEGFR-2221 ± 9Sorafenib43 ± 2
Trisubstituted Pyridines Compound 8EGFR89 - 110Erlotinib80
Compound 12EGFR89 - 110Erlotinib80
Compound 13EGFR89 - 110Erlotinib80

Table 2: Comparative in-vitro enzyme inhibitory activity of pyridine derivatives. These compounds show potent inhibition of kinases involved in cancer cell proliferation and survival.[3][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-vitro findings. Below are protocols for standard assays used to evaluate the compounds listed above.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color.[8]

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at an optimal density and incubated overnight at 37°C in a 5% CO2 incubator.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.[8] The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.

  • Solubilization: A solubilization solution (e.g., 100 µL of DMSO or a detergent reagent) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader.[7] The IC50 value is calculated from the dose-response curve.

PIM-1 Kinase Inhibitory Assay

This assay evaluates the ability of a compound to inhibit the activity of PIM-1 kinase, a serine/threonine kinase often overexpressed in cancers.

Procedure:

  • Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes PIM-1 kinase enzyme, a specific substrate (e.g., a peptide), and ATP in a suitable buffer.

  • Compound Addition: Test compounds at various concentrations are added to the wells. Controls include a no-enzyme control, a no-compound control (100% activity), and a reference inhibitor (e.g., Staurosporine).[3]

  • Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based method where the amount of remaining ATP is measured. A decrease in signal indicates kinase activity, and a reversal of this decrease indicates inhibition.

  • Data Analysis: The percentage of inhibition is calculated relative to the controls, and the IC50 value is determined by plotting inhibition versus compound concentration.

Visualized Workflows and Pathways

To clarify the experimental process and potential mechanisms, the following diagrams are provided.

cluster_0 MTT Assay Workflow A Seed Cells in 96-Well Plate B Incubate Overnight A->B C Treat with Derivatives & Controls B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570nm) G->H I Calculate IC50 Values H->I

Caption: General workflow for determining cytotoxicity using the MTT assay.

cluster_1 Kinase Inhibition Signaling extracellular Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) extracellular->receptor pi3k PI3K/Akt Pathway receptor->pi3k Activates ras Ras/MAPK Pathway receptor->ras Activates inhibitor 2-Oxo-Pyridine Derivative (Inhibitor) inhibitor->receptor Blocks proliferation Cell Proliferation, Survival, Angiogenesis pi3k->proliferation ras->proliferation

Caption: Simplified signaling pathway showing kinase inhibition by test derivatives.

References

A Comparative Analysis of Trifluoromethyl and Other Electron-Withdrawing Groups on the Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of electron-withdrawing groups (EWGs) onto the pyridine ring is a cornerstone of modern medicinal chemistry and materials science. These substituents profoundly modulate the physicochemical properties, reactivity, and biological activity of the resulting molecules. Among the arsenal of EWGs, the trifluoromethyl (-CF3) group holds a privileged position due to its unique electronic and steric characteristics. This guide provides a comprehensive comparison of the -CF3 group with other common EWGs—nitro (-NO2), cyano (-CN), and sulfonyl (-SO2R)—on the pyridine scaffold, supported by experimental data and detailed methodologies.

Physicochemical and Electronic Properties

The electronic influence of a substituent on the pyridine ring directly impacts its basicity (pKa of the conjugate acid), dipole moment, and susceptibility to chemical reactions. The trifluoromethyl group is a potent electron-withdrawing substituent, primarily exerting its effect through a strong negative inductive effect (-I). In contrast, nitro and cyano groups exhibit both inductive (-I) and resonance (-R) effects. The sulfonyl group also acts as a strong electron-withdrawing moiety.

A lower pKa value for the pyridinium ion indicates a more electron-deficient pyridine ring, as the lone pair on the nitrogen is less available for protonation. The data presented in Table 1 demonstrates the significant impact of these EWGs on the basicity of pyridine.

Table 1: Comparison of pKa values for the conjugate acids of substituted pyridines.

Substituent2-Position pKa3-Position pKa4-Position pKa
-H 5.235.235.23
-CF3 1.382.841.69
-NO2 -0.260.811.61
-CN -0.261.451.90
-SO2Me ~1.5 (estimated)~2.5 (estimated)~1.8 (estimated)

Note: pKa values are compiled from various sources and may have slight variations depending on experimental conditions. Estimated values for -SO2Me are based on its known electron-withdrawing strength relative to the other groups.

The trend in pKa values clearly indicates the powerful electron-withdrawing nature of these substituents, with the general order of decreasing basicity (increasing acidity of the conjugate acid) being: -H > -CN > -CF3 > -NO2 for the 4-position. The relative ordering can change depending on the position due to the interplay of inductive and resonance effects.

Reactivity and Regioselectivity

The electron-deficient nature of the pyridine ring, especially when substituted with EWGs, makes it susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is a crucial aspect for synthetic chemists.

Nucleophilic Aromatic Substitution (SNAr)

EWGs at the 2- and 4-positions strongly activate the pyridine ring for SNAr by stabilizing the negatively charged Meisenheimer intermediate.[1] Nucleophilic attack is highly favored at these positions over the 3-position.[1] The general order of reactivity for a leaving group at the 2- or 4-position is often found to be -NO2 > -CF3 > -CN.[2]

Table 2: Qualitative Comparison of Reactivity in Nucleophilic Aromatic Substitution.

SubstituentPosition of Leaving GroupRelative Reactivity
-NO2 2- or 4-Very High
-CF3 2- or 4-High
-CN 2- or 4-Moderate to High
-SO2R 2- or 4-High
Any3-Very Low

The trifluoromethyl group, while being a strong activator, can sometimes lead to slower reaction rates compared to the nitro group, which can better stabilize the intermediate through resonance. The sulfonyl group is also an excellent activating group for SNAr.

Regioselectivity of Nucleophilic Attack

For an unsubstituted pyridine ring, nucleophilic attack is favored at the 2- and 4-positions. The presence of a strong EWG further enhances this preference. For a pyridine ring with a leaving group and an activating EWG, the position of the EWG dictates the site of nucleophilic attack.

G General Workflow for Comparative Study cluster_0 Physicochemical Characterization cluster_1 Reactivity Analysis cluster_2 Biological Evaluation pKa pKa Determination Kinetics Reaction Kinetics (SNAr) pKa->Kinetics LogP Lipophilicity (LogP) Measurement Assay Enzyme Inhibition Assay (e.g., Kinase) LogP->Assay Regio Regioselectivity Studies Kinetics->Regio Cell Cell-based Assays Assay->Cell

Caption: Workflow for comparing EWGs on pyridines.

Biological Activity: A Case Study in Kinase Inhibition

Substituted pyridines are prevalent scaffolds in drug discovery, frequently appearing as core components of kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is implicated in many cancers.[3][4][5] Many inhibitors of this pathway feature substituted pyridine moieties.

The electron-withdrawing substituents play a crucial role in modulating the binding affinity of these inhibitors to the ATP-binding pocket of kinases. The -CF3 group, in particular, is often employed to enhance metabolic stability and increase lipophilicity, which can improve cell permeability and overall drug efficacy.

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Pyridine-based Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the substituted pyridine with a standardized acid solution while monitoring the pH.

Materials:

  • Substituted pyridine sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh a known amount of the substituted pyridine and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Add the standardized HCl solution in small increments (e.g., 0.1 mL) from the buret.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.

  • Continue the titration until the pH changes become minimal after passing the equivalence point.

  • Plot a titration curve of pH versus the volume of HCl added.

  • The pKa is the pH at the half-equivalence point. This can be determined from the midpoint of the steep part of the titration curve or by finding the pH at which half of the pyridine has been protonated.

General Protocol for a Kinase Inhibition Assay (Luminescence-based)

This protocol is a general guideline for determining the inhibitory activity of substituted pyridines against a specific kinase, such as PI3K.

Materials:

  • Kinase enzyme (e.g., recombinant human PI3K)

  • Kinase substrate (e.g., a specific peptide or lipid)

  • ATP (Adenosine triphosphate)

  • Test compounds (substituted pyridines) dissolved in DMSO

  • Kinase assay buffer

  • Luminescent kinase activity detection reagent (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer. Also, prepare a positive control (no inhibitor) and a negative control (no enzyme).

  • To the wells of the microplate, add the kinase enzyme and the test compounds (or vehicle for the positive control).

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the first component of the detection reagent (e.g., ADP-Glo™ Reagent). Incubate as recommended by the manufacturer.

  • Add the second component of the detection reagent (e.g., Kinase Detection Reagent) to convert the generated ADP to ATP and produce a luminescent signal. Incubate as recommended.

  • Measure the luminescence using a plate reader.

  • The inhibitory activity is calculated as the percentage decrease in the luminescent signal in the presence of the test compound compared to the positive control. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The choice of an electron-withdrawing group for substitution on a pyridine ring has profound and predictable consequences for the molecule's properties and reactivity. The trifluoromethyl group offers a unique combination of strong inductive electron withdrawal, metabolic stability, and lipophilicity, making it an exceptionally valuable substituent in drug design. The nitro, cyano, and sulfonyl groups also serve as powerful modulators of the pyridine ring's characteristics, each with its own distinct electronic profile. A thorough understanding of the comparative effects of these groups, supported by robust experimental data, is essential for the rational design of novel pyridine-based compounds for a wide range of applications.

References

"2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile" vs. 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile and 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of two structurally related 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives: this compound and 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile. These compounds belong to a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and antimicrobial agents. This document summarizes their known physicochemical properties, discusses their synthesis, and provides standardized protocols for their biological evaluation.

Physicochemical Properties

A direct comparison of the two compounds is challenging due to the limited availability of experimental data for this compound. However, data for 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile and a closely related analog, 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile, are presented below. The trifluoromethyl group is known to enhance reactivity and solubility in organic solvents.[1]

Property2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrileThis compound (Data Unavailable)6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile (Related Compound)
CAS Number 3335-44-2[1]Not available654-49-9[2]
Molecular Formula C₁₃H₇F₃N₂O[1]C₇H₃F₆N₂OC₈H₅F₃N₂O[2]
Molecular Weight 264.21 g/mol [1]257.12 g/mol 202.14 g/mol [2][3]
Melting Point 238-244 °C[1][4]Not available233-237 °C[2]
Appearance Pale yellow amorphous powder[1][4]Not availableNot available

Synthesis and Experimental Protocols

The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives is often achieved through a one-pot, multi-component reaction. This approach offers high efficiency and atom economy. A general synthetic workflow is depicted below.

G Reactants Aldehyde + Ketone + Cyanoacetamide + Catalyst (e.g., piperidine) Reaction One-Pot Reaction (Reflux) Reactants->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Cooling, Filtration, Washing Reaction->Workup Purification Recrystallization Workup->Purification Product 2-Oxo-dihydropyridine -3-carbonitrile Purification->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization

Caption: General workflow for the synthesis and characterization of 2-oxo-dihydropyridine-3-carbonitriles.

General Experimental Protocol for Synthesis

A mixture of an appropriate aldehyde (10 mmol), a ketone (10 mmol), and cyanoacetamide (10 mmol) is dissolved in ethanol (20 mL).[5] A catalytic amount of piperidine (a few drops) is added to the mixture.[5] The reaction mixture is then refluxed for several hours and monitored by thin-layer chromatography.[5] After completion, the mixture is cooled, and the resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried.[5] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6]

Biological Activity and Evaluation

Derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. Reported activities include anticancer, antimicrobial, and kinase inhibitory effects.[7][8]

Anticancer Activity

Many substituted pyridinone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[2][7] The anti-proliferative activity is commonly assessed using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and incubated for 24 hours.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-72 hours.[9][10]

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 2-4 hours until a purple formazan precipitate is visible.[1][7]

  • Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[7] The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity

The antimicrobial potential of these compounds can be screened against a panel of Gram-positive and Gram-negative bacteria.[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial strains are cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to the final inoculum density.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Kinase Inhibition

The 2-oxo-pyridine scaffold is recognized as a potential hinge-binding motif for kinases, and several derivatives have been investigated as kinase inhibitors.[8][13]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
  • Compound Plating: Serial dilutions of the test compounds are added to the wells of a 384-well plate.

  • Kinase Reaction: A solution containing the target kinase and its specific substrate is added to the wells, followed by an ATP solution to initiate the reaction.

  • Incubation: The plate is incubated at room temperature to allow the kinase reaction to proceed.

  • Detection: A luminescent kinase assay reagent (e.g., ADP-Glo™) is added to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.[14]

  • Data Analysis: The luminescence is measured, and the percent inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined.[14]

Structure-Activity Relationship (SAR) and Comparative Analysis

While a direct experimental comparison between the two target molecules is not available, a qualitative analysis based on their structural differences can be made.

  • 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile : The presence of a phenyl group at the 6-position offers a site for further functionalization and can participate in π-π stacking interactions with biological targets. The trifluoromethyl group at the 4-position generally enhances the compound's metabolic stability and binding affinity due to its electron-withdrawing nature and lipophilicity.

  • This compound : Replacing the 6-phenyl group with a second trifluoromethyl group would significantly alter the molecule's electronic properties and steric profile. This substitution would likely increase the compound's overall lipophilicity and could influence its interaction with target proteins. The absence of the phenyl ring removes the potential for specific aromatic interactions but may open up new binding possibilities.

The general workflow for hit-to-lead optimization for this class of compounds is illustrated below.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Screening High-Throughput Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethyl-Dihydropyridines as L-Type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethyl-dihydropyridines, a class of organic compounds investigated for their potential as L-type calcium channel blockers. The introduction of a trifluoromethyl (-CF3) group can significantly influence the pharmacological properties of dihydropyridine (DHP) scaffolds, impacting their efficacy and selectivity. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Core SAR Principles of 1,4-Dihydropyridines

The 1,4-dihydropyridine core is a well-established pharmacophore for L-type calcium channel modulation. The biological activity of these compounds is highly sensitive to the nature and position of various substituents. Key SAR findings for this class of compounds include:

  • The 1,4-Dihydropyridine Ring: This central scaffold is essential for activity. Oxidation to the corresponding pyridine ring or reduction of the dihydropyridine ring leads to a significant loss of calcium channel blocking activity.[1]

  • Substitution at the 4-Position: An aryl group at the 4-position is crucial for optimal antagonist activity.[2][3] The nature and position of substituents on this aryl ring significantly modulate the activity. Electron-withdrawing groups on the phenyl ring at this position can influence the receptor-binding activity.[2][3]

  • Substituents at the 3- and 5-Positions: Ester groups at these positions are generally the most effective for antagonist activity.[2][3] Asymmetry in these ester groups introduces a chiral center at the 4-position, with the (S)-enantiomers typically being more active.[1]

The Impact of the Trifluoromethyl Group

The trifluoromethyl group is a key substituent in modern medicinal chemistry due to its unique electronic properties and metabolic stability.[4][5][6] Its strong electron-withdrawing nature can enhance the binding affinity of a molecule to its biological target.[4] In the context of dihydropyridines, the placement of a trifluoromethyl group on the 4-phenyl ring is a strategy employed to modulate the pharmacological profile of these calcium channel blockers.

Quantitative Comparison of Trifluoromethyl-Dihydropyrimidine Analogs

Compound Name/Identifier4-Position SubstituentBiological Activity (IC50 in rat aorta)Reference
SQ 32,547 2-Trifluoromethylphenyl5.5 nM[7]
SQ 32,926 Not specified8.1 nM[7]
Nifedipine 2-Nitrophenyl2.9 nM[7]

Table 1: Comparison of the in vitro calcium channel blocking activity of trifluoromethyl-dihydropyrimidine analog SQ 32,547 and a related compound against Nifedipine in rat aorta.

This data indicates that the inclusion of a 2-trifluoromethylphenyl group can result in potent L-type calcium channel blocking activity, comparable to that of the established drug, Nifedipine.

Experimental Protocols

The following is a detailed methodology for a fluorescence-based calcium flux assay, a common method for screening and characterizing L-type calcium channel blockers.

Fluorescence-Based Calcium Flux Assay

Objective: To determine the inhibitory effect of test compounds on L-type calcium channel activity by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing the human L-type calcium channel (CaV1.2).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Hanks' Balanced Salt Solution (HBSS).

  • HEPES buffer.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Potassium chloride (KCl) solution.

  • Test compounds (trifluoromethyl-dihydropyridines) and a reference compound (e.g., Nifedipine).

  • 384-well black, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-CaV1.2 cells in appropriate culture medium at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells and resuspend in assay buffer (HBSS with 20 mM HEPES).

    • Seed the cells into 384-well black, clear-bottom plates at a density of 20,000-30,000 cells per well.

    • Incubate the plates for 24 hours at 37°C.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C in the dark.

  • Compound Addition:

    • Prepare serial dilutions of the test and reference compounds in assay buffer.

    • After incubation, remove the dye loading solution and wash the cells with assay buffer.

    • Add the compound solutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Influx:

    • Prepare a depolarizing stimulus solution of KCl (e.g., 80 mM) in assay buffer.

    • Place the assay plate in the FLIPR instrument.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the KCl solution to all wells to induce membrane depolarization and subsequent calcium influx through L-type calcium channels.

    • Continue to record the fluorescence intensity for at least 2-3 minutes.

  • Data Analysis:

    • The increase in fluorescence intensity upon KCl addition corresponds to the influx of calcium.

    • The inhibitory effect of the test compounds is determined by the reduction in the fluorescence signal compared to vehicle-treated control wells.

    • Calculate the half-maximal inhibitory concentration (IC50) values by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of trifluoromethyl-dihydropyridines and the general workflow for their evaluation.

G cluster_membrane Cell Membrane L-type Ca Channel L-type Ca Channel Ca2+ Influx Ca2+ Influx L-type Ca Channel->Ca2+ Influx allows Depolarization Depolarization Depolarization->L-type Ca Channel activates Cellular Response Cellular Response Ca2+ Influx->Cellular Response triggers CF3-DHP CF3-DHP CF3-DHP->L-type Ca Channel blocks

Figure 1: Signaling pathway of trifluoromethyl-dihydropyridine (CF3-DHP) action.

G cluster_screening Screening Cascade cluster_development Drug Development Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening Primary Assay Hit Identification Hit Identification In vitro Screening->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies Iterative Optimization Lead Compound Lead Compound SAR Studies->Lead Compound In vivo Testing In vivo Testing Lead Compound->In vivo Testing

Figure 2: Experimental workflow for the development of trifluoromethyl-dihydropyridines.

References

Benchmarking the synthesis of "2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile" against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of "2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile," a key scaffold in medicinal chemistry, presents several methodological challenges. This guide provides a comparative analysis of a primary synthetic route against an alternative, recently developed method for a structurally related compound. The data presented herein, including detailed experimental protocols and quantitative comparisons, aims to inform strategic decisions in the synthesis and development of novel therapeutic agents.

Method 1: Proposed Synthesis via Thorpe-Ziegler Condensation

A prevalent and direct approach to the synthesis of 3-cyano-2-pyridones involves the Thorpe-Ziegler condensation of a β-ketoester with cyanoacetamide. For the target molecule, "this compound," the logical precursors are ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide. This method is favored for its atom economy and the ready availability of starting materials.

Method 2: Alternative Four-Component Synthesis of a Substituted Analog

Recent advancements have led to the development of multicomponent reactions for the efficient synthesis of complex 2-pyridone derivatives. A 2024 study outlines a four-component reaction to synthesize a related compound, "1-methyl-2-oxo-4-phenyl-6-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carbonitrile." This method showcases a different strategic approach to constructing the pyridone ring.

Quantitative Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the proposed synthesis of the target compound and the reported synthesis of its substituted analog.

ParameterMethod 1: Proposed Thorpe-Ziegler SynthesisMethod 2: Four-Component Synthesis of Analog
Target Compound This compound1-methyl-2-oxo-4-phenyl-6-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carbonitrile
Starting Materials Ethyl 4,4,4-trifluoroacetoacetate, Cyanoacetamide, Base (e.g., Piperidine)1-(4-(trifluoromethyl)phenyl)ethan-1-one, benzaldehyde, N,N-dimethylformamide dimethyl acetal, 2-cyanoacetamide
Reaction Time Not explicitly reported, estimated to be several hours12 hours
Reaction Temperature Reflux100 °C
Reported Yield Not explicitly reported for this specific compound65%[1]
Catalyst/Reagent Base (e.g., Piperidine)Not explicitly stated as catalytic
Solvent Ethanol or similar protic solventN,N-Dimethylformamide (DMF)
Purification RecrystallizationColumn Chromatography

Experimental Protocols

Method 1: Proposed Thorpe-Ziegler Synthesis of this compound

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Cyanoacetamide

  • Piperidine (or other suitable base)

  • Ethanol

Procedure:

  • A mixture of ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) and cyanoacetamide (1 equivalent) is dissolved in ethanol.

  • A catalytic amount of piperidine is added to the solution.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent to yield the final product.

Method 2: Four-Component Synthesis of 1-methyl-2-oxo-4-phenyl-6-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carbonitrile[1]

Materials:

  • 1-(4-(trifluoromethyl)phenyl)ethan-1-one

  • Benzaldehyde

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • 2-cyanoacetamide

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of 1-(4-(trifluoromethyl)phenyl)ethan-1-one (1 equivalent), benzaldehyde (1 equivalent), and N,N-dimethylformamide dimethyl acetal (2 equivalents) in N,N-dimethylformamide (DMF) is stirred at 100 °C for 6 hours.

  • 2-cyanoacetamide (1.2 equivalents) is then added to the reaction mixture.

  • The resulting mixture is stirred at 100 °C for an additional 6 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel to afford the final product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic methodologies.

Method1_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product SM1 Ethyl 4,4,4-trifluoroacetoacetate Reaction Thorpe-Ziegler Condensation (Piperidine, Ethanol, Reflux) SM1->Reaction SM2 Cyanoacetamide SM2->Reaction Product 2-Oxo-6-(trifluoromethyl)-1,2- dihydropyridine-3-carbonitrile Reaction->Product Method2_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization cluster_product Product SM1 1-(4-(trifluoromethyl)phenyl)ethan-1-one Intermediate In-situ Intermediate SM1->Intermediate SM2 Benzaldehyde SM2->Intermediate SM3 DMF-DMA SM3->Intermediate Reaction Cyclocondensation (DMF, 100 °C) Intermediate->Reaction SM4 2-cyanoacetamide SM4->Reaction Product Substituted 2-Pyridone Analog Reaction->Product

References

Safety Operating Guide

Safe Disposal of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is a critical aspect of laboratory safety and environmental responsibility. Due to its complex structure, which includes a trifluoromethyl group, a pyridine ring, and a carbonitrile functional group, this compound must be treated as hazardous waste. Adherence to the following protocols will ensure the safe handling and disposal of this substance, minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The chemical nature of this compound suggests potential for toxicity, skin and eye irritation, and harmful effects if inhaled or ingested.[1][2][3]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile, neoprene)To prevent skin contact and absorption.[1][2][3]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1][2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1][2]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or vapors.[1][2][4]
Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.[1] The following is a comprehensive, step-by-step guide for its proper disposal.

1. Waste Characterization and Segregation:

  • Classify as Hazardous Waste: Due to its trifluoromethyl, pyridine, and carbonitrile components, this compound must be classified as hazardous chemical waste.[1][2][5]

  • Segregate as Halogenated Organic Waste: The presence of the trifluoromethyl group places this compound in the category of halogenated organic waste.[2][6][7] This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste.[2][6]

  • Avoid Incompatibilities: Do not mix this waste with acidic compounds, as this could potentially lead to the release of highly toxic hydrogen cyanide gas from the carbonitrile group.[8] Also, keep it segregated from strong oxidizing agents.[1]

2. Waste Collection and Containment:

  • Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container clearly labeled "Hazardous Waste: Halogenated Organic Compounds".[2][6] The container should have a secure, screw-top cap.

  • Labeling: The label must include the full chemical name, "this compound," the approximate quantity, and the associated hazards (e.g., Toxic, Irritant).[2]

  • Solid Waste: Collect any solid waste of the compound, including contaminated materials like weighing paper or pipette tips, in the designated container.[9]

  • Liquid Waste: If the compound is in a solution, the entire solution is to be treated as hazardous waste and collected in the appropriate container.[2] Do not pour any solution containing this compound down the drain.[2][4]

  • Rinsate: Any container that held the compound should be rinsed with a small amount of a suitable solvent (e.g., acetone or ethanol). This rinsate is also considered hazardous and must be collected in the hazardous waste container.[2]

3. Storage:

  • Secure Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][9]

  • Away from Incompatibles: Ensure the storage area is away from incompatible materials, such as strong acids and oxidizing agents.[1][10]

4. Final Disposal:

  • Professional Disposal Service: Arrange for the collection of the hazardous waste by contacting your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][9]

  • High-Temperature Incineration: The standard and recommended method for the final disposal of this type of chemical waste is high-temperature incineration by a specialized facility.[9][11][12]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

  • Small Spills:

    • Alert personnel in the immediate area.[13]

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1][5]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.[5]

  • Large Spills:

    • Evacuate the immediate area.[5][6]

    • Alert your institution's emergency response team or EHS department.[1][5][6]

    • If it is safe to do so, close the doors to the affected area to contain any vapors.[5]

    • Provide the emergency response team with the Safety Data Sheet (SDS) for the spilled material or a similar compound.[5]

Disposal Workflow

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Classify as Hazardous Waste B->C D Segregate as 'Halogenated Organic Waste' C->D E Use a Labeled, Compatible Waste Container D->E F Collect Solid, Liquid, and Rinsate Waste E->F G Seal Container Securely F->G H Store in a Designated, Secure Area G->H I Contact EHS or Licensed Waste Contractor H->I J Arrange for Pickup and High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was available for 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile. The following guidance is based on safety data for structurally similar compounds, including other trifluoromethylpyridine and dihydropyridine derivatives. Researchers should always consult a specific SDS for the exact compound if available and perform a thorough risk assessment before handling.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to establish safe laboratory practices and ensure proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be an irritant to the eyes, skin, and respiratory system, and may be harmful if inhaled or swallowed[1][2][3][4]. Handling requires strict adherence to PPE protocols to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves is recommended. Note: Nitrile has poor resistance to pyridine; gloves should be changed immediately upon contact.[1]Prevents skin contact with the chemical, which may cause irritation or be absorbed through the skin.[2][5]
Eye Protection Chemical safety goggles are mandatory. A full-length face shield should also be worn where splashing is a risk.[2][6]Protects eyes from splashes and aerosols that can cause serious irritation or damage.[3]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95 dust mask for solids) should be used.[1][2][7] All handling of solids should be performed in a certified chemical fume hood.[1]Prevents inhalation of dust or vapors, which may be harmful and cause respiratory irritation.[2][3][4]
Protective Clothing A buttoned lab coat must be worn at all times.[1][6] For larger quantities or where significant exposure is possible, impervious clothing and chemical-resistant boots are advised.[8]Protects skin and personal clothing from contamination.[2]

Safe Handling and Operational Workflow

All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][4][5]

Experimental Workflow Diagram

prep Preparation - Don appropriate PPE - Work in a chemical fume hood weigh Weighing - Use anti-static measures - Handle as a potential dust hazard prep->weigh Proceed with caution dissolve Dissolution - Add solid to solvent slowly - Use spark-proof tools weigh->dissolve Transfer carefully reaction Reaction - Keep container tightly closed - Maintain ventilation dissolve->reaction Monitor reaction cleanup Work-up & Decontamination - Quench reaction carefully - Decontaminate glassware reaction->cleanup After completion waste Waste Disposal - Segregate waste streams - Label containers clearly cleanup->waste Dispose of waste

Caption: Safe handling workflow for this compound.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Table 2: Emergency Response Protocols

IncidentProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation persists.[2][4]
Inhalation Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If breathing has ceased, apply artificial respiration. Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]
Spill Evacuate the area. Wear appropriate PPE. For solids, sweep up, shovel up, or vacuum (using an explosion-proof vacuum) and place in a suitable, closed container for disposal. Avoid generating dust.[3][4] For liquids, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8] Ventilate the area and wash the spill site after material pickup is complete.[8]

Storage and Disposal

Proper storage and disposal are essential to maintain a safe laboratory environment and comply with regulations.

Storage and Disposal Plan

storage Storage Requirements - Store in a cool, dry, well-ventilated area - Keep container tightly closed - Store away from incompatible materials and ignition sources disposal Disposal Plan - Dissolve in a combustible solvent - Burn in a regulated chemical incinerator with an afterburner and scrubber - All disposal must follow federal, state, and local regulations storage->disposal For Unused/Waste Material

Caption: Storage and disposal plan for trifluoromethyl-substituted pyridines.

Experimental Protocols: Decontamination

Proper decontamination of glassware and surfaces is crucial to prevent cross-contamination and ensure a safe working environment.

Glassware Decontamination Procedure:

  • Initial Rinse: Immediately after use, rinse all glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone) inside the chemical fume hood.

  • Collect Rinse: Collect the solvent rinse as halogenated organic waste.

  • Washing: Wash the rinsed glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

This comprehensive guide provides a framework for the safe handling, storage, and disposal of this compound. Adherence to these protocols is paramount for the safety of all laboratory personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.